5-(Methoxycarbonyl)picolinic acid
Description
The exact mass of the compound 5-(Methoxycarbonyl)pyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 236641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Methoxycarbonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methoxycarbonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCKZTBRFXTYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311057 | |
| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17874-79-2 | |
| Record name | 5-Methyl 2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 236641 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Methoxycarbonyl)picolinic Acid
This guide provides a comprehensive technical overview of 5-(Methoxycarbonyl)picolinic acid, a pivotal heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this compound's properties, synthesis, and applications.
Core Molecular Attributes and Physicochemical Properties
5-(Methoxycarbonyl)picolinic acid, also known as 5-(methoxycarbonyl)pyridine-2-carboxylic acid, is a disubstituted pyridine derivative.[1][2] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methyl ester at the 5-position. This unique arrangement of functional groups—a Lewis basic nitrogen atom, a hydrogen-bond-donating carboxylic acid, and a hydrogen-bond-accepting ester—imparts a distinct reactivity profile, making it a valuable synthon in various chemical applications.
The fundamental properties of this compound are summarized below, providing a critical baseline for its use in experimental design.
| Property | Value | Source |
| CAS Number | 17874-79-2 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [2][3] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 187 °C | [4] |
| Solubility | Sparingly soluble in chloroform (heated), slightly soluble in DMSO and methanol | [4] |
| pKa | 3.21 ± 0.10 (Predicted) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C; Hygroscopic | [4] |
Structural Diagram
Caption: Chemical structure of 5-(Methoxycarbonyl)picolinic acid.
Synthesis and Purification
The preparation of 5-(Methoxycarbonyl)picolinic acid is most commonly achieved through the selective hydrolysis of the corresponding diester, dimethyl 2,5-pyridinedicarboxylate. This method is favored due to the differential reactivity of the two ester groups, allowing for a controlled, high-yield synthesis.
Rationale for Synthetic Strategy
The ester at the 2-position (alpha to the pyridine nitrogen) is more susceptible to nucleophilic attack (saponification) than the ester at the 5-position. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which polarizes the carbonyl carbon at the 2-position, making it more electrophilic. By carefully controlling the stoichiometry of the base (e.g., sodium hydroxide) and the reaction conditions, one can selectively cleave the C2-ester while leaving the C5-ester intact.
Detailed Experimental Protocol: Selective Saponification
This protocol is adapted from established laboratory procedures.[4]
-
Reaction Setup: In a 500 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add dimethyl 2,5-pyridinedicarboxylate (28 g, 0.146 mol) and methanol (260 mL).
-
Base Addition: While stirring the suspension at room temperature, slowly add a solution of sodium hydroxide (6.2 g, 0.155 mol) in water over approximately 3.5 hours. Causality Note: The slow addition of NaOH is critical to maintain selectivity and prevent the hydrolysis of both ester groups.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux. A white suspension will form.
-
Acidification: While maintaining reflux, add 2 M hydrochloric acid (121 mL) dropwise over 1 hour. The reaction mixture will gradually turn yellow. Causality Note: Acidification protonates the carboxylate intermediate, causing the final product to precipitate from the solution.
-
Isolation: Cool the flask in an ice-water bath to complete the precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with a 2:1 methanol/water mixture (35 mL) and then with cold water (50 mL).
-
Drying: Dry the resulting white solid overnight at room temperature to yield the final product (Typical yield: ~75%).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(Methoxycarbonyl)picolinic acid.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data presented here serve as a benchmark for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides definitive structural information. The aromatic region will display three distinct signals corresponding to the protons on the pyridine ring. The methyl ester will appear as a singlet around 3.9-4.0 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct resonances, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry. Key signals include the two carbonyl carbons (one for the acid, one for the ester) and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3000-2500 (broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[5] |
| ~1730-1710 | C=O stretch (ester) | Confirms the presence of the methoxycarbonyl group.[5][6] |
| ~1710-1680 | C=O stretch (acid) | Confirms the presence of the carboxylic acid group.[5][6] |
| ~1600-1450 | C=C and C=N stretches | Aromatic ring vibrations of the pyridine core.[7] |
| ~1300-1200 | C-O stretch | Associated with both the ester and carboxylic acid moieties. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 5-(Methoxycarbonyl)picolinic acid, the molecular ion peak [M]⁺ would be observed at an m/z of 181.15.[3] Common fragmentation patterns may include the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOH).
Characterization Workflow Diagram
Caption: Standard workflow for analytical validation.
Applications in Research and Development
The bifunctional and heterocyclic nature of 5-(Methoxycarbonyl)picolinic acid makes it a highly sought-after building block in several advanced research areas.
Drug Discovery and Medicinal Chemistry
Picolinic acid derivatives are a well-established class of compounds with diverse biological activities, including use as herbicides and potential therapeutics.[8][9][10] 5-(Methoxycarbonyl)picolinic acid serves as a versatile scaffold for generating libraries of novel compounds.
-
Linker/Scaffold: The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed or reduced. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Pharmacophore Element: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The nitrogen atom can serve as a key hydrogen bond acceptor, interacting with biological targets.
-
Prodrug Strategies: The ester or acid functionality can be modified to create prodrugs, improving the pharmacokinetic profile of a parent drug molecule. For instance, derivatives of 5-substituted picolinic acids have been investigated for the treatment of diseases mediated by IL-1 and/or TNF.[11]
Materials Science: Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[12] The distinct coordination sites on 5-(Methoxycarbonyl)picolinic acid make it an excellent candidate for a multitopic linker in MOF synthesis.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming stable, porous frameworks.[13] The ester group can either remain as a non-coordinating functional group decorating the pores of the MOF or be hydrolyzed post-synthesis to introduce additional functional sites.
-
Tunable Properties: The presence of the ester group allows for post-synthetic modification, enabling the tuning of the MOF's properties, such as pore size, surface chemistry, and guest affinity for applications in gas storage, separation, and catalysis.[14][15]
MOF Assembly Logic Diagram
Caption: Conceptual assembly of a MOF using the title compound as a linker.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[16]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended).[4]
Conclusion
5-(Methoxycarbonyl)picolinic acid is a compound of significant utility, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is the foundation for its successful application in the development of novel pharmaceuticals and advanced materials.
References
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MDPI. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
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Wikipedia. (2025). Pyridinedicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
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MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3,5-Pyridinedicarboxylic Acid Monomethyl Ester Supplier China. Retrieved from [Link]
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ResearchGate. (2007). (PDF) A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]
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PubMed. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]
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YouTube. (2021). The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). Retrieved from [Link]
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ResearchGate. (2015). On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. Retrieved from [Link]
-
PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
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Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512). Retrieved from [Link]
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Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
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National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 5-(Methoxycarbonyl)picolinic Acid
Introduction: The Significance of 5-(Methoxycarbonyl)picolinic Acid in Modern Research
5-(Methoxycarbonyl)picolinic acid, a pyridine derivative with the chemical formula C₈H₇NO₄, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a methyl ester group on a pyridine ring, provides a versatile scaffold for the synthesis of more complex molecules. Picolinic acid and its derivatives are known to exhibit a range of biological activities and are key components in the development of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the synthetic pathways leading to 5-(methoxycarbonyl)picolinic acid, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals.
Strategic Overview of Synthetic Pathways
The synthesis of 5-(methoxycarbonyl)picolinic acid primarily revolves around the regioselective modification of a common precursor, pyridine-2,5-dicarboxylic acid. Two principal strategies are employed:
-
Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid: This is the most direct approach, where one of the two carboxylic acid groups is selectively converted to its methyl ester. The key challenge lies in achieving high regioselectivity, targeting the carboxylic acid at the 5-position over the one at the 2-position.
-
Selective Mono-hydrolysis of Dimethyl Pyridine-2,5-dicarboxylate: This alternative pathway involves the initial synthesis of the diester, followed by the selective hydrolysis of one of the ester groups back to a carboxylic acid. Similar to the first approach, controlling the regioselectivity of the hydrolysis is paramount.
This guide will delve into both pathways, presenting the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.
Pathway 1: Synthesis via Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid
This pathway begins with the synthesis of the crucial precursor, pyridine-2,5-dicarboxylic acid, followed by its selective esterification.
Step 1: Synthesis of Pyridine-2,5-dicarboxylic Acid
The most common laboratory-scale synthesis of pyridine-2,5-dicarboxylic acid involves the oxidation of a suitable precursor, such as 6-methylnicotinic acid or its ester. A robust and frequently cited method utilizes potassium permanganate (KMnO₄) as the oxidant.
Causality of Experimental Choices:
-
Starting Material: 6-methylnicotinic acid is a readily available starting material. The methyl group at the 6-position is susceptible to oxidation to a carboxylic acid.
-
Oxidizing Agent: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous or alkaline solution.
-
Reaction Conditions: The reaction is heated to ensure the complete oxidation of the methyl group. An alkaline medium can aid in the solubility of the reactants and intermediates.
-
Workup: After the reaction, the insoluble manganese dioxide (MnO₂) byproduct is removed by filtration. The pyridine-2,5-dicarboxylic acid is then precipitated from the filtrate by acidification.
Experimental Protocol: Oxidation of 6-Methylnicotinic Acid
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, suspend 6-methylnicotinic acid in water.
-
Slowly add a solution of potassium permanganate in water to the suspension while stirring. The molar ratio of KMnO₄ to 6-methylnicotinic acid should be sufficient to ensure complete oxidation (typically around 3-4 equivalents).
-
Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.
-
A white precipitate of pyridine-2,5-dicarboxylic acid will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | 6-Methylnicotinic Acid | |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | |
| Solvent | Water or dilute aqueous alkali | |
| Reaction Temperature | 90-100°C | |
| Typical Yield | 70-80% |
Diagram: Synthesis of Pyridine-2,5-dicarboxylic Acid
Sources
physical and chemical properties of 5-(Methoxycarbonyl)picolinic acid
Introduction: Situating a Key Heterocyclic Building Block
5-(Methoxycarbonyl)picolinic acid, a pyridine-2,5-dicarboxylic acid monomethyl ester, represents a pivotal molecular scaffold in contemporary chemical and pharmaceutical research. As a derivative of picolinic acid, it belongs to a class of compounds recognized for their potent chelating abilities and diverse biological activities.[1] The strategic placement of a carboxylic acid at the 2-position and a methoxycarbonyl group at the 5-position creates a molecule with bifunctional reactivity. This unique arrangement allows for selective chemical modifications, making it an attractive starting material for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and its emerging relevance in medicinal chemistry and drug discovery.
Core Molecular and Physical Properties
Understanding the fundamental properties of 5-(Methoxycarbonyl)picolinic acid is essential for its effective handling, storage, and application in experimental design. While extensive experimental data for this specific derivative is not always available in public literature, we can infer and compare its properties with its well-characterized parent compound, picolinic acid.
Identification and Structural Characteristics
-
IUPAC Name: 5-(Methoxycarbonyl)pyridine-2-carboxylic acid
-
Synonyms: 5-(Methoxycarbonyl)-2-pyridinecarboxylic acid
-
CAS Number: 17874-79-2[2]
-
Molecular Formula: C₈H₇NO₄[2]
-
Molecular Weight: 181.15 g/mol [2]
-
Structure:
Caption: Chemical structure of 5-(Methoxycarbonyl)picolinic acid.
Physicochemical Data Summary
The presence of the electron-withdrawing methoxycarbonyl group is expected to influence the physicochemical properties compared to the parent picolinic acid. For instance, it would likely increase the acidity (lower the pKa) of the carboxylic acid group and may affect the melting point and solubility profile.
| Property | 5-(Methoxycarbonyl)picolinic acid | Picolinic Acid (for comparison) | Source(s) |
| Physical Form | Solid | White or off-white crystalline powder[1] | [1] |
| Melting Point | Data not available | 136 - 138 °C[3] | [3] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Very soluble in water; Soluble in ethanol (6.89 g/100g at 25°C); Sparingly soluble in ether, chloroform, benzene.[4][5] | [4][5] |
| pKa (of COOH) | Data not available | 5.32 (in water at 25°C)[5] | [5] |
| LogP (calculated) | 0.5664[6] | 0.72[1] | [1][6] |
| Topological Polar Surface Area (TPSA) | 76.49 Ų[6] | 50.2 Ų[1] | [1][6] |
Chemical Properties and Reactivity
The reactivity of 5-(Methoxycarbonyl)picolinic acid is dictated by three primary features: the aromatic pyridine ring, the carboxylic acid at C2, and the methyl ester at C5. This trifecta of functional groups provides a versatile platform for chemical synthesis.
Acidity and Basicity
The pyridine nitrogen is basic and can be protonated or act as a ligand. The carboxylic acid is, by definition, acidic and will readily deprotonate to form a carboxylate anion. This zwitterionic character can be significant in its solution-state behavior and crystal packing.[7] The electron-withdrawing nature of both the ring nitrogen and the C5-ester group enhances the acidity of the C2-carboxylic acid compared to benzoic acid.
Key Chemical Reactions
-
Esterification/Amidation at C2: The carboxylic acid group is the most reactive site for standard transformations. It can be converted to other esters, amides, or acid chlorides, providing a primary handle for derivatization in drug discovery programs.
-
Hydrolysis of the C5-Ester: The methyl ester can be selectively hydrolyzed under basic or acidic conditions to yield pyridine-2,5-dicarboxylic acid, a different bifunctional building block.
-
Chelation: Like its parent, picolinic acid is an excellent bidentate chelating agent for various metal ions (e.g., Zn, Fe, Cr), coordinating through the pyridine nitrogen and the carboxylate oxygen.[3] This property is fundamental to many of its biological roles.[1]
-
Ring-based Reactions: The pyridine ring itself can undergo modification, though it is generally deactivated towards electrophilic substitution. Nucleophilic aromatic substitution is more plausible, particularly with the appropriate activating groups.
Synthesis and Purification Workflow
A common and reliable method for the preparation of 5-(Methoxycarbonyl)picolinic acid involves the selective mono-hydrolysis of the corresponding diester, dimethyl pyridine-2,5-dicarboxylate. The rationale behind this approach lies in the differential reactivity of the two ester groups; the ester at the 2-position is more sterically hindered and electronically influenced by the adjacent nitrogen, making the ester at the 5-position more susceptible to hydrolysis under carefully controlled conditions. However, a more direct documented method proceeds via the mono-saponification of 5-methyl 2,5-pyridinedicarboxylate.
Representative Synthesis Protocol
This protocol is adapted from a known procedure for the synthesis of 5-(methoxycarbonyl)-2-pyridinecarboxylic acid.[8]
Objective: To synthesize 5-(Methoxycarbonyl)picolinic acid by selective hydrolysis.
Materials:
-
5-Methyl 2,5-pyridinedicarboxylate (1.0 eq)
-
Methanol (approx. 9 mL per gram of starting material)
-
Sodium Hydroxide (NaOH) (approx. 1.05-1.1 eq)
-
2 M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Setup: In a three-necked round-bottomed flask equipped with a condenser and a dropping funnel, suspend 5-methyl 2,5-pyridinedicarboxylate (e.g., 28 g, 0.146 mol) in methanol (260 mL).[8]
-
Saponification: While stirring the suspension, slowly add a solution of sodium hydroxide (6.2 g, 0.155 mol) over approximately 3.5 hours.[8]
-
Reflux: Heat the resulting white suspension to reflux.[8]
-
Neutralization: While maintaining reflux, add 2 M hydrochloric acid (121 mL) dropwise over 1 hour. The reaction mixture will gradually turn yellow.[8]
-
Precipitation: Upon completion, cool the flask in an ice-water bath to facilitate the precipitation of the solid product.[8]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with a cold 2:1 methanol/water mixture (35 mL) and then with cold water (50 mL) to remove inorganic salts and unreacted starting materials.[8]
-
Drying: Dry the product under vacuum to yield 5-(Methoxycarbonyl)picolinic acid.
Synthesis Workflow Diagram
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Stability and Storage of 5-(Methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxycarbonyl)picolinic acid is a pyridine derivative that serves as a valuable building block in organic synthesis and drug discovery. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile reagent for the synthesis of more complex molecules. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability of 5-(Methoxycarbonyl)picolinic acid, potential degradation pathways, and best practices for its storage and handling to ensure its long-term viability in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(Methoxycarbonyl)picolinic acid is fundamental to predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 187 °C | |
| Boiling Point (Predicted) | 347.9 ± 27.0 °C | |
| Solubility | Sparingly soluble in chloroform (with heating), slightly soluble in DMSO and methanol. | |
| pKa (Predicted) | 3.21 ± 0.10 | |
| Hygroscopicity | Reported to be hygroscopic. |
Recommended Storage and Handling
Proper storage is critical to prevent degradation and maintain the purity of 5-(Methoxycarbonyl)picolinic acid.
Standard Storage Conditions
For routine use, 5-(Methoxycarbonyl)picolinic acid should be stored at room temperature. However, some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C. Given its hygroscopic nature, the most critical factor is to protect it from moisture. Therefore, the following conditions are recommended:
-
Temperature: Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C is preferable to minimize the rate of any potential degradation reactions.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential oxidation.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.
-
Light: Store away from direct sunlight and strong light sources to prevent potential photolytic degradation.
Safe Handling Practices
Adherence to standard laboratory safety protocols is essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases, as these may cause decomposition.
Potential Degradation Pathways
Understanding the potential routes of degradation is key to developing effective storage strategies and stability-indicating analytical methods. For 5-(Methoxycarbonyl)picolinic acid, the primary concerns are hydrolysis of the methyl ester and decarboxylation of the picolinic acid moiety.
Hydrolysis of the Methyl Ester
The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield pyridine-2,5-dicarboxylic acid and methanol. While the reaction with pure water is slow, it can be catalyzed by acids or bases.
-
Mechanism: The presence of moisture, especially in combination with acidic or basic impurities, can facilitate the cleavage of the ester bond.
-
Prevention: Strict exclusion of moisture during storage is the most effective preventative measure. This is why storage in a desiccator or under an inert atmosphere is highly recommended.
Decarboxylation
Picolinic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures. This involves the loss of carbon dioxide from the carboxylic acid group.
-
Mechanism: The nitrogen atom in the pyridine ring can stabilize the transition state for decarboxylation. While the melting point is relatively high (187 °C), prolonged exposure to temperatures approaching this, or the presence of certain catalysts, could initiate this process.
-
Prevention: Storing the compound at controlled room temperature or under refrigeration minimizes the risk of thermal degradation.
Other Potential Degradation Routes
-
Oxidation: While not as common for this structure, strong oxidizing conditions could potentially lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. Storing the compound in an amber vial or in the dark is a prudent measure.
Caption: Major potential degradation pathways for 5-(Methoxycarbonyl)picolinic acid.
Stability Assessment: Forced Degradation Studies
To rigorously assess the stability of 5-(Methoxycarbonyl)picolinic acid and develop a stability-indicating analytical method (e.g., HPLC), a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation.
Experimental Protocol for Forced Degradation
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a stock solution of 5-(Methoxycarbonyl)picolinic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period. Basic hydrolysis of esters is typically faster than acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a suitable analytical technique, such as HPLC with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Caption: Workflow for a forced degradation study of 5-(Methoxycarbonyl)picolinic acid.
Conclusion
5-(Methoxycarbonyl)picolinic acid is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis of the methyl ester and, to a lesser extent, thermal decarboxylation and photodecomposition. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a tightly sealed container under a dry, inert atmosphere and away from light and heat—researchers can ensure its integrity for use in sensitive applications. For drug development professionals, conducting forced degradation studies is a critical step in understanding the molecule's intrinsic stability and for the development of validated, stability-indicating analytical methods.
References
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-
Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]
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Chemister.ru. (n.d.). Picolinic acid. Retrieved from [Link]
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PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
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Labforward. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]
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LinkedIn. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
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PubMed. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Retrieved from [Link]
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Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]
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De Peralta, R. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) Pusillimonas sp. 5HP degrading 5-hydroxypicolinic acid. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
- PubMed Central. (n.d.).
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(Methoxycarbonyl)picolinic Acid
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(Methoxycarbonyl)picolinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and a field-proven experimental protocol for acquiring high-fidelity ¹³C NMR spectra for this and similar small molecules.
Theoretical Framework: Understanding ¹³C NMR of Substituted Pyridines
¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, and this resonance frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment.
For aromatic heterocyles like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the nature and position of any substituents. The nitrogen atom generally deshields the adjacent (α) and the para (γ) carbons, causing them to appear at a higher chemical shift (downfield) compared to benzene. Conversely, the meta (β) carbons are less affected.
In the case of 5-(Methoxycarbonyl)picolinic acid, the pyridine ring is substituted with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. Both are electron-withdrawing groups, which further influence the electron distribution within the ring and, consequently, the ¹³C chemical shifts. The carbonyl carbons of the acid and ester groups are themselves observable in the spectrum, typically appearing in the downfield region of 160-185 ppm.
Predicted ¹³C NMR Spectral Data for 5-(Methoxycarbonyl)picolinic Acid
Due to the limited availability of public experimental ¹³C NMR data for 5-(Methoxycarbonyl)picolinic acid, a predicted spectrum was generated using the online NMR prediction tool, NMRDB.org. This tool utilizes a database of existing spectra and sophisticated algorithms to estimate the chemical shifts. While predicted data is a valuable resource, it should be considered an estimation until validated by experimental results.
Below is the molecular structure of 5-(Methoxycarbonyl)picolinic acid with the carbon atoms numbered for spectral assignment.
Caption: General workflow for ¹³C NMR analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹³C NMR chemical shifts of 5-(Methoxycarbonyl)picolinic acid, grounded in theoretical principles and supplemented with predicted spectral data. The detailed experimental protocol offers a reliable methodology for researchers to obtain high-quality ¹³C NMR spectra for this and other small organic molecules. Adherence to these guidelines will facilitate accurate structural elucidation and characterization, which are critical in the fields of chemical research and drug development.
References
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Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
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-
University of Ottawa. NMR Sample Preparation. [Link]
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The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(Methoxycarbonyl)picolinic Acid
Foreword: Unveiling the Potential of a Unique Heterocyclic Building Block
In the landscape of modern chemical research, the strategic design of molecular frameworks is paramount to innovation. Among the vast arsenal of chemical building blocks, heterocyclic compounds hold a place of distinction due to their prevalence in biologically active molecules and functional materials. This guide focuses on a particularly promising, yet underexplored, scaffold: 5-(Methoxycarbonyl)picolinic acid . With its unique arrangement of a pyridine ring, a carboxylic acid, and a methyl ester, this molecule offers a trifecta of reactive sites, paving the way for diverse and sophisticated applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this versatile compound. We will delve into its core applications in drug discovery and materials science, providing not just a theoretical overview, but also practical, field-proven insights and detailed experimental methodologies.
Table of Contents
-
Introduction to 5-(Methoxycarbonyl)picolinic Acid: A Molecule of Strategic Importance
-
Chemical Properties and Reactivity Profile
-
-
Applications in Drug Discovery: A Scaffold for Therapeutic Innovation
-
Harnessing the Picolinate Moiety for Anti-Inflammatory Agents
-
Experimental Protocol: Synthesis of a Novel Picolinamide Derivative
-
Signaling Pathway: Targeting TNF-α and IL-1 Mediated Inflammation
-
-
Applications in Materials Science: A Bifunctional Linker for Advanced Materials
-
Designing Metal-Organic Frameworks (MOFs) with Tunable Properties
-
Experimental Protocol: Solvothermal Synthesis of a MOF using a Picolinate-Based Linker
-
Structural Logic: The Role of the Bifunctional Linker in MOF Assembly
-
-
Characterization Techniques: A Guide to Structural Elucidation
-
References
Introduction to 5-(Methoxycarbonyl)picolinic Acid: A Molecule of Strategic Importance
5-(Methoxycarbonyl)picolinic acid, also known as 5-(methoxycarbonyl)pyridine-2-carboxylic acid, is a pyridine dicarboxylic acid monoester. Its structure, featuring a carboxylic acid at the 2-position and a methyl ester at the 5-position of the pyridine ring, bestows upon it a unique reactivity profile. The carboxylic acid provides a handle for amide bond formation, salt formation, and coordination to metal centers. The methyl ester offers a site for hydrolysis or transesterification, allowing for further functionalization. The pyridine nitrogen itself can act as a hydrogen bond acceptor or a coordination site for metals. This multifunctionality makes it a highly valuable building block in synthetic chemistry.
Chemical Properties and Reactivity Profile
To effectively utilize 5-(Methoxycarbonyl)picolinic acid, a thorough understanding of its chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| CAS Number | 17874-79-2 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in many organic solvents | General knowledge |
The strategic placement of the electron-withdrawing methoxycarbonyl group influences the acidity of the picolinic acid moiety and the reactivity of the pyridine ring. The two functional groups, the carboxylic acid and the ester, can be selectively addressed under different reaction conditions, a key feature for the synthesis of complex molecules.
Applications in Drug Discovery: A Scaffold for Therapeutic Innovation
The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] Its ability to chelate metal ions and participate in hydrogen bonding interactions makes it an attractive moiety for designing enzyme inhibitors and receptor modulators. 5-(Methoxycarbonyl)picolinic acid serves as an excellent starting material for creating libraries of derivatives with diverse pharmacological activities.
Harnessing the Picolinate Moiety for Anti-Inflammatory Agents
A significant area of interest for picolinic acid derivatives is in the development of anti-inflammatory drugs. Certain 5-substituted picolinic acid compounds have shown potential in the treatment of diseases mediated by interleukin-1 (IL-1) and tumor necrosis factor (TNF). A US patent highlights the potential of derivatives of 5-(methoxycarbonyl)picolinic acid in this therapeutic area.
The core concept behind this application lies in the ability of the picolinamide scaffold to interact with key biological targets in inflammatory pathways. The carboxylic acid group of 5-(methoxycarbonyl)picolinic acid can be readily converted to an amide, allowing for the introduction of various substituents to probe the binding pocket of a target protein and optimize pharmacological properties.
Experimental Protocol: Synthesis of a Novel Picolinamide Derivative
This protocol describes a general method for the synthesis of a picolinamide derivative from 5-(methoxycarbonyl)picolinic acid, a crucial step in creating novel drug candidates. This procedure is adapted from established amide coupling methodologies.[3][4]
Objective: To synthesize N-benzyl-5-(methoxycarbonyl)picolinamide.
Materials:
-
5-(Methoxycarbonyl)picolinic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 5-(methoxycarbonyl)picolinic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-5-(methoxycarbonyl)picolinamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system for amide bond formation. EDC activates the carboxylic acid, while HOBt suppresses side reactions and improves the efficiency of the coupling.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to facilitate the reaction.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Signaling Pathway: Targeting TNF-α and IL-1 Mediated Inflammation
The development of anti-inflammatory agents often involves the modulation of key cytokine signaling pathways. TNF-α and IL-1 are pro-inflammatory cytokines that play a central role in the pathogenesis of numerous inflammatory diseases. Derivatives of 5-(methoxycarbonyl)picolinic acid could potentially inhibit these pathways by targeting specific components, such as kinases or transcription factors.
Caption: Potential mechanism of action for a picolinamide derivative in inhibiting TNF-α and IL-1 signaling pathways.
Applications in Materials Science: A Bifunctional Linker for Advanced Materials
The unique structural features of 5-(methoxycarbonyl)picolinic acid also make it an attractive candidate for the construction of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with exceptionally high surface areas.[5][6][7]
Designing Metal-Organic Frameworks (MOFs) with Tunable Properties
The properties of a MOF, such as its pore size, shape, and chemical environment, are determined by the geometry and functionality of its building blocks. 5-(Methoxycarbonyl)picolinic acid can act as a bifunctional linker, coordinating to metal centers through both the pyridine nitrogen and the carboxylate oxygen. The presence of the methoxycarbonyl group provides an additional handle for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores.[8]
The choice of metal ion and the reaction conditions can lead to the formation of a wide variety of MOF structures with different dimensionalities and topologies. For example, the use of divalent transition metals like Zn(II), Cu(II), or Co(II) can result in the formation of 2D or 3D frameworks.
Experimental Protocol: Solvothermal Synthesis of a MOF using a Picolinate-Based Linker
This protocol provides a general procedure for the solvothermal synthesis of a MOF using a linker analogous to 5-(methoxycarbonyl)picolinic acid. This method is widely used for the synthesis of crystalline MOFs.[2][5]
Objective: To synthesize a zinc-based MOF using a functionalized picolinate linker.
Materials:
-
5-(Methoxycarbonyl)picolinic acid (or a derivative)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve the picolinate linker (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in DMF (10 mL).
-
Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Isolation of Crystals: After cooling the autoclave to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF (3x) and then with ethanol (3x).
-
Activation: To remove the solvent molecules from the pores, the crystals can be activated by heating under vacuum or by solvent exchange with a more volatile solvent followed by vacuum drying.
-
Characterization: The synthesized MOF should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis to determine its porosity.
Causality behind Experimental Choices:
-
Solvothermal Synthesis: This method uses elevated temperatures and pressures to facilitate the crystallization of the MOF. DMF is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.
-
Activation: The removal of guest solvent molecules from the pores is crucial for accessing the full porosity of the MOF for applications such as gas storage and separation.
Structural Logic: The Role of the Bifunctional Linker in MOF Assembly
The bifunctional nature of 5-(methoxycarbonyl)picolinic acid allows for the formation of robust and well-defined MOF structures. The coordination of both the carboxylate and the pyridine nitrogen to the metal centers creates a rigid framework. The methoxycarbonyl group can either be a non-coordinating spectator group or participate in weaker interactions, influencing the packing of the framework.
Caption: Schematic representation of the assembly of a Metal-Organic Framework using 5-(methoxycarbonyl)picolinic acid as a bifunctional linker.
Characterization Techniques: A Guide to Structural Elucidation
The successful synthesis and application of derivatives of 5-(methoxycarbonyl)picolinic acid rely on accurate structural characterization. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized compounds.
| Technique | Information Obtained |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the ester and carboxylic acid, C=N of the pyridine ring) based on their characteristic vibrational frequencies. |
| Single-Crystal X-ray Diffraction | For crystalline materials like MOFs, this technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. |
| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of a crystalline powder and to compare the experimental diffraction pattern with a simulated pattern from single-crystal data. |
Conclusion and Future Perspectives
5-(Methoxycarbonyl)picolinic acid is a versatile and strategically important building block with significant potential in both drug discovery and materials science. Its unique combination of reactive functional groups allows for the synthesis of a wide array of derivatives with tailored properties. In medicinal chemistry, it serves as a valuable scaffold for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. In materials science, it is a promising bifunctional linker for the construction of functional Metal-Organic Frameworks with tunable porosity and chemical properties.
Future research in this area will likely focus on:
-
Exploring a broader range of biological targets for derivatives of 5-(methoxycarbonyl)picolinic acid.
-
Developing more complex and functional MOFs using this linker, including those with catalytic activity or sensing capabilities.
-
Investigating the post-synthetic modification of MOFs derived from this linker to create new materials with enhanced properties.
The continued exploration of the chemistry of 5-(methoxycarbonyl)picolinic acid is poised to unlock new avenues for innovation in both the life sciences and materials science, making it a compound of considerable interest for the foreseeable future.
References
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Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1544. [Link]
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.). Google Patents.
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Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 435-444.e4. [Link]
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Karagiaridi, O., et al. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2017). Journal of visualized experiments : JoVE, (127), 56015. [Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2023). International Journal of Molecular Sciences, 24(1), 593. [Link]
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Thiyagarajan, S. (2024). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Current Opinion in Green and Sustainable Chemistry, 53, 101014. [Link]
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Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (2021). Dalton Transactions, 50(44), 16309-16321. [Link]
-
Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. (2013). Dalton Transactions, 42(42), 15069-15079. [Link]
-
Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 225-229. [Link]
-
Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. (2021). Inorganic Chemistry Frontiers, 8(19), 4536-4546. [Link]
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A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pharmacia, 68(3), 679-692. [Link]
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 52094. [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2020). Molecules, 25(21), 5124. [Link]
-
Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. (2023). Molecules, 28(3), 1313. [Link]
-
Green Chemistry. (2024). Green Chemistry, 26, 2313-2321. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025). JoVE. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2043-2058. [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2021). Inorganic chemistry, 60(17), 13247-13259. [Link]
-
Phosphinic Acid Based Linkers: Building Blocks in Metal–Organic Framework Chemistry. (2018). Inorganic chemistry, 57(9), 5183-5190. [Link]
-
Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. (2017). RSC Advances, 7(79), 50059-50066. [Link]
-
Inflammasomes and Natural Ingredients towards New Anti-Inflammatory Agents. (2020). Molecules, 25(21), 5173. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2018). Molecules, 23(11), 2947. [Link]
-
New linker installation in metal–organic frameworks. (2019). Dalton Transactions, 48(45), 16757-16767. [Link]
-
Metal-Π Complexes. (n.d.). Dalal Institute. Retrieved January 30, 2026, from [Link]
-
Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Organic Letters, 22(16), 6435-6439. [Link]
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.
-
Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons. (2016). University of Notre Dame. [Link]
-
Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure. (2025). Chemical Communications, 61(67), 12590-12593. [Link]
-
View of the metal complex from the crystal structure of 5 with.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain. (2021). Molecules, 26(3), 569. [Link]
-
Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles. (2017). Journal of Medicinal Chemistry, 60(17), 7435-7453. [Link]
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Methodological & Application
Synthesis of 5-(Methoxycarbonyl)picolinic Acid: An Experimental Protocol for Researchers
Introduction
5-(Methoxycarbonyl)picolinic acid is a valuable substituted pyridine derivative widely employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical modifications at two distinct positions on the pyridine ring. This application note provides a detailed, two-step experimental protocol for the synthesis of 5-(Methoxycarbonyl)picolinic acid, commencing with the preparation of the key intermediate, dimethyl pyridine-2,5-dicarboxylate, followed by its selective mono-hydrolysis.
The causality behind this synthetic strategy lies in the robust and well-established methods for pyridine ring formation, followed by a carefully controlled hydrolysis. The initial esterification of both carboxyl groups allows for purification of the symmetric diester intermediate, while the subsequent selective hydrolysis leverages the subtle electronic differences between the C2 and C5 positions of the pyridine ring to yield the desired mono-acid, mono-ester product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step guide but also the underlying scientific rationale for key procedural choices.
Physicochemical Properties and Safety Information
A thorough understanding of the chemical properties and associated hazards of all reagents is paramount for safe and successful execution of this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| Dimethyl pyridine-2,5-dicarboxylate | C₉H₉NO₄ | 195.17 | 160-163 | Irritant |
| 5-(Methoxycarbonyl)picolinic acid | C₈H₇NO₄ | 181.15 | Not readily available | Irritant |
| Sodium Hydroxide | NaOH | 40.00 | 318 | Corrosive, severe skin and eye damage |
| Methanol | CH₄O | 32.04 | -98 | Highly flammable, toxic |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108 | Highly flammable, may form explosive peroxides |
| Hydrochloric Acid (HCl) | HCl | 36.46 | -26 (37% aq.) | Corrosive, causes severe skin burns and eye damage |
Note: Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol
The synthesis of 5-(Methoxycarbonyl)picolinic acid is presented as a two-stage process. The first part details the synthesis of the intermediate, dimethyl pyridine-2,5-dicarboxylate, followed by the selective hydrolysis to yield the final product.
Part 1: Synthesis of Dimethyl pyridine-2,5-dicarboxylate
The synthesis of the diester intermediate can be achieved through various methods for pyridine ring formation. The Hantzsch pyridine synthesis, a classic and versatile method, is a representative approach.[1] This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia.
Reaction Scheme:
A representative Hantzsch-type reaction workflow.
Materials:
-
Acetaldehyde
-
Methyl propiolate
-
Ammonia (in a suitable solvent, e.g., ethanol)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl propiolate (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1.0 eq) followed by the slow addition of a solution of ammonia in ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary depending on the specific conditions and scale.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure dimethyl pyridine-2,5-dicarboxylate.[2]
Part 2: Selective Mono-hydrolysis of Dimethyl pyridine-2,5-dicarboxylate
The selective hydrolysis of one of the two methyl ester groups is the critical step in this synthesis. The reaction conditions are finely tuned to favor the formation of the mono-acid product over the di-acid. The use of a mixed solvent system and controlled temperature is crucial for achieving high selectivity.[3]
Reaction Scheme:
Workflow for the selective mono-hydrolysis.
Materials:
-
Dimethyl pyridine-2,5-dicarboxylate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in a mixture of THF and deionized water (a common ratio is 3:1 v/v).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Base: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The use of a slight excess of base can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-acid byproduct.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting diester and the appearance of a more polar product spot. The reaction is typically complete within 1-3 hours.
-
Quenching and Acidification: Once the starting material is consumed, carefully quench the reaction by adding 1 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2-3. This will protonate the carboxylate to form the desired carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Methoxycarbonyl)picolinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to remove any unreacted starting material or the di-acid byproduct.
Characterization
The identity and purity of the synthesized 5-(Methoxycarbonyl)picolinic acid should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic protons on the pyridine ring, the methyl ester protons, and the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the C=O bonds in the ester and carboxylic acid groups, as well as the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 5-(Methoxycarbonyl)picolinic acid. By following the detailed steps for the formation of the dimethyl pyridine-2,5-dicarboxylate intermediate and its subsequent selective mono-hydrolysis, researchers can reliably produce this valuable synthetic building block. The emphasis on understanding the rationale behind the experimental choices, coupled with rigorous safety considerations and analytical validation, ensures a robust and reproducible synthetic procedure for applications in drug discovery and materials science.
References
- Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
- Movassaghi, M.; Schmidt, M. A. Org. Lett.2005, 7 (12), 2453–2456.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- Katritzky, A. R.; Abdel-Fattah, A. A. A.; Tymoshenko, D. O.; Essawy, S. A. Synthesis1999, 1999 (12), 2112-2116.
- Niwayama, S. J. Org. Chem.2000, 65 (17), 5834–5836.
-
Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]
-
PubChem. Dimethyl 2,5-pyridinedicarboxylate. [Link]
Sources
Application Note: 5-(Methoxycarbonyl)picolinic Acid as a Ligand in Coordination Chemistry
Executive Summary
5-(Methoxycarbonyl)picolinic acid (5-MCPA), also known as monomethyl pyridine-2,5-dicarboxylate, represents a desymmetrized derivative of isocinchomeronic acid. Unlike its parent dicarboxylic acid, 5-MCPA possesses a unique "Janus" functionality : a strong N,O-chelating site (picolinate moiety) and a distal ester group that modulates electronic properties without directly participating in primary coordination.
This guide details the utility of 5-MCPA in two high-value domains:
-
C-H Activation Catalysis: Acting as an ancillary ligand to enhance the electrophilicity of Palladium(II) centers.
-
Metal-Organic Frameworks (MOFs): Serving as a linker for Lanthanide luminescent materials, where the ester group acts as a steric modulator or a site for post-synthetic modification.
Part 1: Ligand Profile & Design Philosophy
Structural & Electronic Properties
The utility of 5-MCPA lies in the electronic perturbation caused by the methoxycarbonyl group at the C5 position.
| Property | Value / Description | Impact on Coordination |
| Formula | C₈H₇NO₄ | -- |
| MW | 181.15 g/mol | -- |
| Chelation Mode | Bidentate (N, O) | Forms stable 5-membered metallacycles. |
| Electronic Effect | Electron Withdrawing (EWG) | The 5-COOMe group pulls electron density from the pyridine ring. |
| Basicity | Lower than Picolinic Acid | Makes the metal center more electrophilic (Lewis acidic). |
| Sterics | Planar Geometry | Allows for stacking interactions in crystal lattices. |
Coordination Modes
The ligand primarily binds through the pyridine nitrogen and the carboxylate oxygen at position 2. The ester at position 5 typically remains non-coordinated in discrete complexes but can participate in hydrogen bonding or weak bridging in solid-state polymers.
Figure 1: Primary coordination logic. The ligand forms a thermodynamic trap (chelate) with the metal, while the distal ester dictates the assembly's solubility and electronics.
Part 2: Application Protocol A – Pd(II)-Catalyzed C–H Activation
Context: Picolinic acid derivatives are "privileged ligands" in C–H activation. The electron-deficient nature of 5-MCPA makes the Pd(II) center more electrophilic, facilitating the C–H cleavage step which is often the rate-determining step (RDS).
Reagents & Materials[1][2]
-
Ligand: 5-(Methoxycarbonyl)picolinic acid (>97% purity).[1]
-
Catalyst Precursor: Pd(OAc)₂ (Palladium(II) acetate).
-
Oxidant: Ag₂CO₃ or Benzoquinone (depending on substrate).
-
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).
-
Substrate: Benzylamine or Phenylacetamide derivative.
Step-by-Step Protocol
Objective: Ortho-C–H olefination of a phenylacetamide substrate.
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a vial, mix Pd(OAc)₂ (5 mol%) and 5-MCPA (10 mol%) in the reaction solvent (2 mL).
-
Stir at 60°C for 30 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the Pd(L)2 or Pd(L)(OAc) active species.
-
Why? Pre-forming the complex prevents the induction period often seen when mixing all reagents at once.
-
-
Reaction Assembly:
-
To the pre-complexed catalyst solution, add the Substrate (1.0 equiv, 0.2 mmol scale).
-
Add the Olefin coupling partner (e.g., Ethyl acrylate, 1.5 equiv).
-
Add Oxidant: Ag₂CO₃ (1.0 equiv) to regenerate Pd(II).
-
Seal the tube (Teflon-lined cap).
-
-
Execution:
-
Heat the reaction block to 100°C for 12–18 hours.
-
Critical Control Point: Do not exceed 120°C. High temperatures may cause decarboxylation of the picolinate ligand or hydrolysis of the ester group if moisture is present.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite (eluting with CH₂Cl₂).
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Mechanism of Action
The 5-MCPA ligand promotes the reaction via the CMD (Concerted Metalation-Deprotonation) pathway. The carboxylate group of the ligand acts as an internal base to deprotonate the C–H bond, while the electron-withdrawing 5-ester destabilizes the Pd-C bond, promoting faster reductive elimination of the product.
Part 3: Application Protocol B – Lanthanide MOF Synthesis
Context: 5-MCPA is an excellent linker for Lanthanide (Ln) MOFs. The "antenna effect" of the pyridine ring sensitizes Ln(III) ions (like Eu³⁺ or Tb³⁺), leading to intense luminescence. The 5-ester group prevents dense packing, creating channels or pores.
Reagents
-
Metal Salt: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O.
-
Ligand: 5-MCPA.
-
Solvent System: DMF/Ethanol/Water (ratio 4:1:1).
-
Modulator: None required (the ligand itself is mono-anionic).
Solvothermal Synthesis Protocol
-
Precursor Dissolution:
-
Dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O in 2 mL of water.
-
Dissolve 0.3 mmol of 5-MCPA in 8 mL of DMF/EtOH (4:1).
-
Mix the two solutions in a 20 mL scintillation vial or Teflon autoclave liner.
-
-
Crystallization:
-
Seal the vessel tightly.
-
Place in a programmable oven.
-
Ramp: Heat to 100°C over 2 hours.
-
Dwell: Hold at 100°C for 48 hours.
-
Cool: Cool to RT over 12 hours (0.1°C/min). Slow cooling is essential for obtaining single crystals suitable for XRD.
-
-
Isolation:
-
Decant the mother liquor.
-
Wash crystals with fresh DMF (3x) and then Ethanol (3x) to remove unreacted ligand.
-
Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 60°C.
-
-
Characterization Check:
-
Under a UV lamp (254 nm or 365 nm), the crystals should exhibit bright red (Eu) or green (Tb) luminescence.
-
Figure 2: Solvothermal workflow for Lanthanide-5-MCPA frameworks. Temperature control is critical to prevent ester hydrolysis.
Part 4: Characterization & Troubleshooting
Key Analytical Signatures
To validate your complex or MOF, look for these specific signals:
| Technique | Expected Signature (5-MCPA Complex) |
| IR Spectroscopy | ν(C=O) Ester: ~1730 cm⁻¹ (Sharp, uncoordinated).ν(C=O) Carboxylate: Shifted to ~1600–1650 cm⁻¹ (Coordinated). |
| ¹H NMR (DMSO-d₆) | H3/H4/H6: Pyridine protons will shift downfield upon metal binding.-OCH₃: Singlet at ~3.9 ppm (confirms ester integrity). |
| PXRD | Comparison with simulated pattern from single-crystal data (if available) or check for crystallinity vs amorphous background. |
Troubleshooting Guide
-
Problem: Precipitate is amorphous/powder instead of crystals.
-
Solution: Decrease the concentration of reagents by 50%. Increase the cooling time. Add a small amount of acetic acid (modulator) to slow down nucleation.
-
-
Problem: Loss of Ester Group (Hydrolysis).
-
Diagnosis: Disappearance of the ~3.9 ppm singlet in NMR; appearance of broad OH peaks.
-
Solution: Ensure water content in the solvent is minimized. Lower reaction temperature to <85°C. Avoid adding strong bases (Et₃N) if not strictly necessary; the ligand is acidic enough to coordinate in equilibrium.
-
References
-
Ligand Properties & Synthesis
-
ChemScene Data Sheet. 5-(Methoxycarbonyl)picolinic acid (CAS 17874-79-2).[1]
-
-
Catalysis (Pd-Picolinate Systems)
- Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research.
-
Coordination Chemistry (PDC Derivatives)
-
Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials.[2] Nature. (Foundational text on carboxylate linkers).
-
-
Lanthanide Luminescence
- Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescent ions. Chemical Society Reviews.
Sources
protocol for the purification of 5-(Methoxycarbonyl)picolinic acid
An Application Note on the Purification of 5-(Methoxycarbonyl)picolinic Acid for Pharmaceutical Research and Development
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the , a crucial building block in pharmaceutical synthesis. The purity of this compound is paramount for the successful development of novel therapeutics, ensuring reproducibility in subsequent synthetic steps and biological assays. This document provides two robust purification methodologies: recrystallization and column chromatography, designed to eliminate common impurities derived from its synthesis. Furthermore, it establishes a stringent set of analytical techniques for purity verification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. This guide is intended for researchers, chemists, and drug development professionals who require a highly purified form of 5-(Methoxycarbonyl)picolinic acid for their research endeavors.
Introduction: The Significance of Purity in Drug Discovery
5-(Methoxycarbonyl)picolinic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The precise arrangement of these functional groups allows for selective chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new drug candidates.
The synthesis of 5-(Methoxycarbonyl)picolinic acid, often achieved through the selective hydrolysis of a diester precursor or oxidation of a substituted picoline, can lead to the formation of several impurities.[1][2] These may include the unreacted starting diester, the corresponding dicarboxylic acid from complete hydrolysis, and other positional isomers or over-oxidized byproducts. The presence of even minor impurities can have profound consequences in a drug development pipeline, leading to:
-
Aberrant reaction pathways: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulties in purification.
-
Inaccurate biological data: The presence of unknown compounds can lead to misleading results in biological assays, potentially masking the true activity of the target molecule or introducing confounding off-target effects.
-
Challenges in regulatory approval: A well-characterized and highly pure active pharmaceutical ingredient (API) is a non-negotiable requirement for regulatory bodies worldwide.
Therefore, a robust and validated purification protocol is not merely a procedural step but a cornerstone of scientific integrity and successful drug development. This application note provides a detailed, field-proven guide to achieving high-purity 5-(Methoxycarbonyl)picolinic acid.
Understanding the Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the potential impurities. Common synthetic routes to 5-(Methoxycarbonyl)picolinic acid, such as the selective mono-hydrolysis of dimethyl pyridine-2,5-dicarboxylate, can result in the following key impurities:
-
Dimethyl pyridine-2,5-dicarboxylate (Starting Material): Incomplete hydrolysis will leave residual starting material.
-
Pyridine-2,5-dicarboxylic acid (Over-hydrolysis product): The hydrolysis of both ester groups leads to the formation of the dicarboxylic acid.
-
Positional Isomers: Depending on the synthetic route, other isomers of the mono-ester may be present.
The purification protocols outlined below are designed to effectively separate 5-(Methoxycarbonyl)picolinic acid from these and other process-related impurities.
Purification Workflow: A Visual Guide
The following diagram illustrates the general workflow for the purification of 5-(Methoxycarbonyl)picolinic acid.
Caption: Purification workflow for 5-(Methoxycarbonyl)picolinic acid.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent system at different temperatures.[3] For 5-(Methoxycarbonyl)picolinic acid, a mixed solvent system of methanol and water is highly effective.
Rationale: The compound is readily soluble in hot methanol, while many of the less polar impurities (like the starting diester) and more polar impurities (like the dicarboxylic acid) have differential solubilities. The addition of water as an anti-solvent reduces the solubility of the target compound upon cooling, promoting the formation of high-purity crystals.
Step-by-Step Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 5-(Methoxycarbonyl)picolinic acid. For every 1 gram of crude material, add 5-10 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot methanol necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to adsorb colored impurities.[4] Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the carbon and any other solid impurities.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal recovery, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a wash with cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to a constant weight.
Protocol 2: Purification by Column Chromatography
For samples with significant amounts of impurities that are difficult to remove by recrystallization alone, silica gel column chromatography is a highly effective alternative.
Rationale: The acidic nature of the carboxylic acid group can lead to tailing on a standard silica gel column. To mitigate this, a small amount of a volatile acid, such as acetic acid, is added to the mobile phase. This suppresses the ionization of the carboxylic acid, rendering the molecule less polar and allowing for better elution and sharper peaks.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude 5-(Methoxycarbonyl)picolinic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Mobile Phase: A typical mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the addition of 0.5-1% acetic acid. For example, start with 1% methanol in DCM and gradually increase the polarity to 5-10% methanol.
-
Elution: Apply the prepared sample to the top of the column and begin eluting with the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC). The product can be visualized under UV light (254 nm).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Preparation: The resulting solid can be further dried under high vacuum to remove any residual solvent and acetic acid. A final recrystallization as described in Protocol 1 may be performed to obtain highly crystalline material.
Purity Assessment and Characterization
A multi-pronged approach is essential for the unambiguous confirmation of the purity and identity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of 5-(Methoxycarbonyl)picolinic acid. A reversed-phase method is generally suitable.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A pure sample should exhibit a single major peak with a purity of >99% by area normalization.
Physicochemical and Spectroscopic Characterization
The following data provides a benchmark for the characterization of pure 5-(Methoxycarbonyl)picolinic acid.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 187 °C[5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.9-9.0 (m, 1H), 8.4-8.5 (m, 1H), 8.2-8.3 (m, 1H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected shifts (ppm): ~165 (ester C=O), ~164 (acid C=O), ~150, ~148, ~140, ~128, ~126 (aromatic C), ~53 (OCH₃) |
| Mass Spectrometry (ESI-) | m/z: 180.03 [M-H]⁻ |
Note on ¹³C NMR: The chemical shifts are predicted based on the analysis of similar structures, such as picolinic acid[6] and other substituted pyridine carboxylic acid esters.[7] Experimental verification is recommended.
Conclusion
The protocols detailed in this application note provide a reliable and reproducible means of obtaining high-purity 5-(Methoxycarbonyl)picolinic acid. The choice between recrystallization and column chromatography will depend on the impurity profile of the crude material. Adherence to these purification and analytical procedures will ensure the quality and consistency of this critical synthetic intermediate, thereby supporting the integrity and success of downstream applications in pharmaceutical research and development.
References
Sources
- 1. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 5. 5-(Methoxycarbonyl)picolinic acid [myskinrecipes.com]
- 6. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Technical Guide: Coordination Strategies for 5-(Methoxycarbonyl)picolinic Acid
[1]
Executive Summary & Ligand Profile[1]
5-(Methoxycarbonyl)picolinic acid (CAS: 17874-79-2), often abbreviated as Hcmp or MZnPc (in specific derivatives), represents a bifunctional ligand scaffold critical for advanced coordination chemistry.[1] Unlike simple picolinic acid, the Hcmp ligand incorporates an electron-withdrawing methyl ester group at the C5 position.
This structural modification serves two primary functions in drug design and materials science:
-
Electronic Tuning: The 5-COOMe group reduces the basicity of the pyridine nitrogen via inductive (
) and mesomeric (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) effects, theoretically increasing the redox potential of coordinated metal centers (e.g., Fe /Fe or Co /Co couples) compared to unsubstituted picolinates. -
Solubility & Functionalization: The ester moiety enhances lipophilicity, facilitating transport across lipid bilayers in medicinal applications, and serves as a latent handle for Post-Synthetic Modification (PSM) in Metal-Organic Frameworks (MOFs).[1]
Ligand Physicochemical Profile[1][2][3][4]
| Property | Specification | Implications for Coordination |
| Formula | C | MW: 181.15 g/mol |
| pKa (Pyridine N) | ~3.8 (Est.) | Lower than picolinic acid (5.4); requires careful pH control for N-coordination. |
| Donor Atoms | N(1), O(carboxylate) | Forms stable 5-membered chelate rings.[1] |
| Solubility | DMSO, DMF, MeOH, DCM | Compatible with solvothermal synthesis; poor water solubility aids precipitation of neutral complexes.[1] |
Coordination Modes & Structural Logic
The coordination chemistry of Hcmp is dominated by the N,O-chelating pocket . However, the "bite angle" and bond lengths are subtly perturbed by the electronic drag of the ester group.
Primary Coordination Mode (Chelation)
The deprotonated ligand (cmp
Secondary Interactions
-
Ester Carbonyl: Generally non-coordinating due to steric bulk and lower Lewis basicity, but can participate in supramolecular assembly via dipole-dipole interactions.[1]
-
Bridging Carboxylate: In polynuclear clusters (e.g., Cu
paddlewheels), the carboxylate can bridge two metal centers (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ), though the chelate mode usually competes effectively.
Visualization: Coordination Logic Flow
The following diagram illustrates the decision matrix for synthesizing complexes with Hcmp, highlighting the critical pathway to avoid ester hydrolysis.
Figure 1: Decision tree for solvent selection to preserve the ester functionality during coordination.
Experimental Protocols
Protocol A: Synthesis of Discrete Mononuclear Complexes (Cu, Zn, Ni)
Objective: Isolate neutral, lipophilic bis-chelate complexes
Reagents:
-
5-(Methoxycarbonyl)picolinic acid (1.0 mmol, 181 mg)[1]
-
Metal(II) Acetate hydrate (
) (0.5 mmol)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Note: Acetate is preferred over chloride as it acts as an internal base to deprotonate the ligand.[1]
-
-
Methanol (MeOH) or Ethanol (EtOH) (20 mL)[1]
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 181 mg of Hcmp in 15 mL of warm MeOH (40°C). The solution should be clear.
-
Metal Addition: Dissolve 0.5 mmol of the metal acetate in 5 mL of MeOH. Add this dropwise to the ligand solution under constant stirring.[1]
-
Reaction:
-
Observation: A color change is immediate (e.g., Blue
Dark Green for Cu).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reflux the mixture at 60°C for 2 hours.
-
-
Isolation:
-
If precipitate forms: Filter and wash with cold MeOH and Et
O.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
If no precipitate: Perform vapor diffusion.[1] Place the reaction vial (uncapped) inside a larger jar containing Et
O (antisolvent) and seal the jar. Crystals should form over 24-48 hours.
-
Validation:
-
IR Spectroscopy: Look for the disappearance of the carboxylic acid -OH stretch (~3000-2500 cm
) and the shift ofngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> to ~1650 cm . Crucial: Confirm the ester C=O stretch remains distinct at ~1720-1730 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .
-
Protocol B: Solvothermal Synthesis of Lanthanide Frameworks
Objective: Create luminescent coordination polymers utilizing the "antenna effect" of the picolinate chromophore.[1]
Reagents:
-
Hcmp (0.3 mmol)[1]
-
Eu(NO
)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> H O (0.1 mmol) -
DMF (Dimethylformamide) / H
O (10:1 v/v)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Why 10:1? Small water content aids nitrate dissociation but minimizes ester hydrolysis risk compared to pure water.[1]
-
Methodology:
-
Mix ligand and metal salt in a 20 mL scintillation vial with 5 mL solvent mixture.
-
Sonicate for 10 minutes to ensure dispersion.
-
Seal in a Teflon-lined autoclave (or tightly capped heavy-walled vial).
-
Heat at 85°C for 24-72 hours.
-
Cool slowly (1°C/min) to promote single-crystal growth.
-
Wash crystals with DMF, then exchange solvent with ethanol.
Characterization & Validation Framework
To ensure scientific integrity, the synthesized complexes must undergo a "Self-Validating" characterization loop.[1]
| Technique | Diagnostic Feature | Causality / Interpretation |
| FT-IR | The separation between | |
| FT-IR | Ester C=O (~1730 cm | Integrity Check: If this peak disappears or shifts to ~1600 region, the ester has hydrolyzed to a dicarboxylate (failure mode). |
| UV-Vis | Ligand Field stabilization. A blue shift in the | |
| SXRD | Bond Lengths | Metal-N bond length should be slightly longer (approx 0.02-0.05 Å) than in unsubstituted picolinates due to the electron-withdrawing effect of the 5-COOMe group.[1] |
Diagram: Characterization Workflow
Figure 2: Validation workflow to confirm ester integrity and coordination geometry.
Applications in Drug Development[1][6]
The 5-methoxycarbonyl derivative is particularly relevant for Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes.[1][3]
-
Metalloprotein Inhibition: The picolinate moiety mimics the transition state of substrates for zinc-dependent metalloproteases (e.g., MMPs).[1] The 5-position vector allows the ester group to probe hydrophobic pockets (
pockets) in the enzyme active site. -
Insulin Mimetics: Vanadium and Zinc complexes of picolinic acid are known insulin mimetics.[1] The Hcmp derivative offers a way to modulate the lipophilicity (
) of these complexes, potentially improving oral bioavailability compared to the highly polar parent complexes.
References
-
General Picolinate Coordination: Orjiekwe, C. L., et al. "Synthesis and Characterization of New Picolinate Metal Complexes."[1] ResearchGate, 2025.[4]
-
Molybdenum Picolinate Analogues: "Revisiting the Coordination Chemistry of Molybdenum(V): Novel Complexes with Pyrazinoate and Picolinate Ligands." MDPI, 2023.[1]
-
Bioisosteres in Metalloenzyme Inhibition: "Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes." PubMed Central, 2018.
-
Ligand Commercial Data & Physical Properties: "5-(Methoxycarbonyl)picolinic acid - CAS 17874-79-2."[1][2] ChemScene.
-
Organometallic Methyl Complexes (Contextual): "Methyl Complexes of the Transition Metals." PubMed, 2016.[1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Methoxycarbonyl)picolinic Acid
Introduction: 5-(Methoxycarbonyl)picolinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. As a mono-ester of pyridine-2,5-dicarboxylic acid, its synthesis presents a classic chemoselectivity challenge: how to differentiate between two chemically similar carboxylic acid functionalities. Low yields often stem from difficulties in either the initial oxidation to the dicarboxylic acid precursor or the subsequent selective mono-functionalization. This guide provides detailed troubleshooting advice and optimized protocols to help researchers overcome common hurdles and significantly improve yields.
Section 1: Strategic Synthesis Planning
The synthesis of 5-(Methoxycarbonyl)picolinic acid can be approached from two primary strategic pathways, each with distinct advantages and challenges. The optimal choice depends on the availability of starting materials and the scale of the reaction.
FAQ 1.1: What are the main synthetic routes I should consider?
There are two validated and logical pathways for synthesizing 5-(Methoxycarbonyl)picolinic acid:
-
Pathway A: The "Bottom-Up" Approach. This route starts with the oxidation of a readily available precursor like 2,5-dimethylpyridine to form pyridine-2,5-dicarboxylic acid, followed by a selective mono-esterification. This pathway is ideal when the corresponding dimethylpyridine is more accessible or cost-effective than the downstream intermediates.
-
Pathway B: The "Top-Down" Approach. This route begins with the commercially available dimethyl pyridine-2,5-dicarboxylate and employs a selective mono-saponification (hydrolysis) to yield the target molecule.[1][2] This is often the more efficient route due to the commercial availability of the diester, reducing the synthesis to a single, albeit challenging, step.
Caption: High-level comparison of the two primary synthetic routes.
Section 2: Troubleshooting Pathway A (Oxidation & Esterification)
FAQ 2.1: My oxidation of 2,5-dimethylpyridine to pyridine-2,5-dicarboxylic acid has a very low yield. What's going wrong?
Low yields in this oxidation step are common and typically trace back to one of three issues: incomplete reaction, over-oxidation, or difficult product isolation. The choice of oxidant is critical.
Causality: The pyridine ring is relatively electron-deficient, which deactivates the adjacent methyl groups towards oxidation compared to those on a simple benzene ring (e.g., xylene).[3] Therefore, strong oxidizing conditions are required, which simultaneously increases the risk of decarboxylation (over-oxidation) once the carboxylic acid groups are formed.[4]
Troubleshooting Strategies:
-
Choice of Oxidant: Different oxidants offer a trade-off between reactivity and side reactions. Nitric acid, for example, can be effective but operates under harsh conditions and can lead to decarboxylation.[5][6] Potassium permanganate (KMnO₄) is a classic choice but can be difficult to work with on a large scale due to the generation of large amounts of manganese dioxide (MnO₂) sludge.[7][8]
-
Reaction Conditions: Carefully control the temperature. An excessively high temperature is the primary cause of decarboxylation, leading to picolinic acid or nicotinic acid byproducts. Add the oxidant portion-wise to maintain better temperature control and avoid dangerous exotherms.[8]
-
Product Isolation: Pyridine-2,5-dicarboxylic acid is amphoteric. Its solubility is highly pH-dependent. Ensure you are adjusting the pH of the final aqueous solution precisely to the isoelectric point to maximize precipitation and recovery.
Table 1: Comparison of Common Oxidizing Agents for 2,5-Dimethylpyridine
| Oxidant | Typical Conditions | Pros | Cons & Troubleshooting | Reported Yield |
| KMnO₄ | Aqueous solution, heat (reflux) | Readily available, effective. | Generates large volumes of MnO₂ waste; can be difficult to filter. Ensure thorough washing of the MnO₂ cake to recover all product.[8] | 50-70% |
| HNO₃ | Concentrated acid, high temp/pressure | Can be used for large-scale industrial production. | Highly corrosive, produces NOx gases, high risk of decarboxylation if not controlled.[5] | Variable, can be low |
| Cr(VI) Salts | Sulfuric acid, ~100°C | Can achieve very high yields and purity. | Generates highly toxic chromium waste, requiring specialized disposal.[9] | >80%[9] |
| Halogens (Cl₂/Br₂) | Aqueous acid, 100-120°C | Cost-effective, especially with chlorine. | Requires handling of corrosive gases and acids; special equipment may be needed.[10] | Not specified |
FAQ 2.2: How can I achieve selective mono-esterification of the diacid?
This is a significant challenge because both carboxylic acid groups have similar reactivity. Direct Fischer esterification with one equivalent of methanol will result in a statistical mixture of unreacted diacid, the desired 5-monoester, the undesired 2-monoester, and the diester.[11]
Recommended Approach: Acid Chloride Intermediate
A more controllable method involves converting the diacid to its diacid chloride and then reacting it with a controlled amount of methanol.
-
Form the Diacid Chloride: React pyridine-2,5-dicarboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[12] The reaction should be performed in an inert solvent under reflux.
-
Controlled Methanolysis: Cool the reaction mixture containing the diacid chloride. Slowly add exactly one equivalent of anhydrous methanol at a low temperature (e.g., 0°C). The rationale is that the first equivalent of methanol will react to form the monoester acid chloride, which is less reactive than the diacid chloride, allowing for a degree of selectivity.
-
Workup: Quench the reaction with water to hydrolyze the remaining acid chloride functionality back to a carboxylic acid.
Potential Pitfall: Even with this method, achieving perfect selectivity is difficult. You will likely still form some diester and have some remaining diacid. Purification via column chromatography or careful recrystallization will be necessary.
Section 3: Troubleshooting Pathway B (Selective Hydrolysis)
This is often the preferred route. Starting with dimethyl pyridine-2,5-dicarboxylate, the goal is to hydrolyze only one of the two ester groups.
FAQ 3.1: My hydrolysis of the diester is either incomplete or proceeds all the way to the diacid. How can I stop it at the mono-ester stage?
Success hinges on precise control of stoichiometry and reaction conditions. The electronic properties of the pyridine ring are key to achieving selectivity.
Causality & Mechanistic Insight: The ester at the C2 position is alpha to the ring nitrogen. The nitrogen atom is electron-withdrawing, making the C2 carbonyl carbon more electrophilic and thus, in principle, more susceptible to nucleophilic attack by hydroxide. Therefore, under carefully controlled conditions, the C2 ester should hydrolyze faster than the C5 ester. However, the desired product is the 5-methoxycarbonyl derivative, meaning the C2 ester must be hydrolyzed. This is a favorable outcome.
Sources
- 1. Dimethyl pyridine-2,5-dicarboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2,5-吡啶二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of picolinic acid derivatives during reaction
Topic: Preventing Decarboxylation of Picolinic Acid Derivatives Role: Senior Application Scientist Status: Active Guide
The Core Challenge: The "Hammick" Trap
Researchers working with picolinic acid (pyridine-2-carboxylic acid) derivatives often encounter inexplicable yield losses or "disappearing" starting materials. The culprit is almost always thermal decarboxylation , driven by the unique electronic environment of the 2-position.
Unlike nicotinic (3-position) or isonicotinic (4-position) acids, picolinic acids are susceptible to the Hammick Reaction mechanism . The nitrogen atom in the pyridine ring acts as an electron sink. When the nitrogen is protonated or chelated, it stabilizes the negative charge developing on the C2 carbon during the transition state, effectively catalyzing the loss of CO₂.
The Mechanism of Failure
The decarboxylation proceeds via a zwitterionic intermediate (ylide). This pathway is significantly faster than in other isomers because the developing negative charge at C2 is inductively stabilized by the adjacent nitrogen.
Figure 1: The Hammick reaction pathway. The zwitterionic form is the primary vector for thermal decomposition.
Diagnostic & Prevention Strategies
Rule #1: The pH Stability Paradox
Contrary to standard carboxylic acids, picolinic acids are most stable as anions (Basic pH) and least stable as zwitterions (Isoelectric/Acidic pH) .
| Species | pH Environment | Stability | Reason |
| Anion (Picolinate) | Basic (pH > 7) | High | Electron-rich ring destabilizes C-C bond cleavage; no proton on N to stabilize the leaving group. |
| Zwitterion | Weakly Acidic (pH 3-5) | Critical Failure | Protonated N pulls electron density; Carboxylate pushes. Perfect storm for CO₂ loss. |
| Cation | Strongly Acidic (pH < 1) | Moderate | Protonation of carboxyl group prevents CO₂ loss, but high heat will still drive reaction. |
Rule #2: Avoid "Decarboxylative" Metals
Many modern cross-coupling protocols (e.g., Goossen types) intentionally use Cu(I) or Ag(I) to facilitate decarboxylation. If you want to retain the carboxyl group:
-
NEVER use CuI, Cu₂O, or Ag₂CO₃ with picolinic acids at elevated temperatures.
-
AVOID Pd-catalyzed reactions that require temperatures >100°C without protecting the acid first.
Experimental Protocols: Safe Transformations
Scenario A: Converting Picolinic Acid to Acid Chloride
The Issue: Standard reflux with Thionyl Chloride (SOCl₂) often leads to black tars or pyridine formation due to the high temperature and acidic environment.
The Solution: Ghosez’s Reagent (Neutral Activation) Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions at room temperature.
Protocol:
-
Dissolve picolinic acid derivative (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Verification: Monitor by TLC (convert an aliquot to methyl ester with MeOH).
-
Use immediately: Do not isolate. Add your amine/nucleophile and mild base (Et₃N) directly to this solution.
Scenario B: Esterification (The "Safe" Route)
The Issue: Fischer esterification (H₂SO₄/MeOH/Reflux) promotes zwitterion formation.
The Solution: Alkyl Halide Alkylation By keeping the reaction basic, you maintain the picolinic acid in its stable anionic form.
Protocol:
-
Dissolve picolinic acid (1.0 equiv) in DMF (polar aprotic is essential).
-
Add K₂CO₃ or Cs₂CO₃ (1.5 equiv). Stir for 15 min to ensure salt formation.
-
Add Alkyl Iodide (e.g., MeI, EtI, BnBr) (1.2 equiv).
-
Stir at RT (or mild heat < 50°C).
-
Workup: Pour into water, extract with EtOAc.
-
Why this works: The base ensures the nitrogen remains unprotonated, shutting down the Hammick pathway.
-
Scenario C: Suzuki Coupling on Picolinic Ring
The Issue: You need to couple a boronic acid to a halogenated picolinic acid, but the acid moiety is labile.
The Solution: The "Ester Shield" Strategy Never attempt Suzuki coupling on a free picolinic acid if temperatures exceed 60°C.
Figure 2: Decision tree for cross-coupling picolinic acid derivatives. Route A is statistically safer.
Frequently Asked Questions (FAQ)
Q: Can I use T3P (Propylphosphonic anhydride) for amide coupling with picolinic acid? A: Yes, T3P is an excellent alternative to Ghosez's reagent. It operates in organic solvent (EtOAc/DMF) with a base (DIEA/NMM). The presence of the base keeps the pyridine nitrogen unprotonated, preventing decarboxylation.
Q: I see a new spot on TLC that is less polar than my product during workup. What is it? A: It is likely the decarboxylated pyridine derivative. If this appears during an acidic workup (e.g., 1M HCl wash), your workup is too aggressive.
-
Fix: Adjust aqueous workup to pH 4–5 (Citric acid buffer) rather than pH 1 (HCl). Or, if possible, perform a basic extraction (keep product in aqueous base, wash organics, then carefully acidify).
Q: Does the "Ortho Effect" apply to nicotinic acid (3-position)? A: No. Nicotinic and isonicotinic acids are significantly more thermally stable. The Hammick mechanism requires the carboxylate to be at the 2-position (ortho) to stabilize the transition state via the ring nitrogen.
Q: I must use the free acid in a reaction at 120°C. Is there any hope? A: Only if you use a flow reactor.
-
Flow Chemistry: By superheating the solvent but limiting the residence time to seconds (rather than hours in a flask), you can often outrun the decarboxylation kinetics.
References
-
Mechanism of Decarboxylation (Hammick Reaction): Dunn, G. E.; Lee, G. K. J.; Thimm, H. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Can. J. Chem.1972 , 50, 3017–3027.[1]
-
Ghosez's Reagent (Neutral Activation): Ghosez, L.; Haveaux, B.; Viehe, H. G. "1-Chloro-N,N,2-trimethyl-1-propenylamine."[2] Angew.[3] Chem. Int. Ed. Engl.1969 , 8, 454.
-
Steglich Esterification (Alternative to Acid Catalysis): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[3] Chem. Int. Ed.1978 , 17, 522–524.[3]
-
Decarboxylative Coupling (Conditions to Avoid): Goossen, L. J.; Deng, G.; Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science2006 , 313, 662–664.
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-(Methoxycarbonyl)picolinic Acid
Welcome to the technical support center for optimizing catalytic reactions with 5-(Methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this versatile heterocyclic compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide practical solutions in a direct question-and-answer format.
Introduction: The unique challenges of 5-(Methoxycarbonyl)picolinic Acid in Catalysis
5-(Methoxycarbonyl)picolinic acid presents a unique set of challenges in catalytic reactions due to its trifunctional nature. The pyridine nitrogen can act as a ligand, potentially coordinating to the metal center and leading to catalyst inhibition or poisoning.[1] The presence of both a carboxylic acid and a methoxycarbonyl group introduces possibilities for competing reactions, such as decarboxylation or transesterification, and can influence the electronic properties of the pyridine ring, thereby affecting its reactivity in cross-coupling or hydrogenation reactions.
This guide will provide a structured approach to troubleshooting common issues, optimizing catalyst loading, and ensuring the success of your synthetic endeavors with this important building block.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on the causality behind the proposed solutions.
Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Heck) is sluggish or gives low yields. What are the likely causes and how can I improve it?
A1: Low yields in cross-coupling reactions with 5-(Methoxycarbonyl)picolinic acid derivatives often stem from catalyst inhibition or deactivation. The primary culprit is typically the pyridine nitrogen, which can coordinate strongly to the palladium catalyst.
Possible Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, leading to the formation of inactive catalyst species.
-
Solution 1: Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial catalyst deactivation. However, this is not always the most cost-effective or efficient solution.
-
Solution 2: Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle and minimize catalyst inhibition.[2] These ligands can stabilize the active catalytic species and facilitate the reductive elimination step.
-
Solution 3: Use of Additives: In some cases, the addition of a Lewis acid or a halide scavenger can mitigate catalyst poisoning.
-
-
Suboptimal Reaction Conditions:
-
Solution: Systematic Optimization: A systematic optimization of reaction parameters is crucial. This includes screening different bases (e.g., carbonates, phosphates, organic bases), solvents (e.g., toluene, dioxane, THF/water mixtures), and temperatures. Automated optimization platforms can be particularly effective in rapidly identifying optimal conditions.[3]
-
-
Decarboxylation Side Reaction: At elevated temperatures, the carboxylic acid moiety can undergo decarboxylation, leading to byproduct formation and reduced yield of the desired product.
-
Solution: Milder Reaction Conditions: If decarboxylation is suspected, lowering the reaction temperature and screening for a more active catalyst/ligand system that operates under milder conditions is recommended. Photocatalytic methods can also be explored for decarboxylative couplings under mild conditions.[4]
-
Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
A2: Selectivity issues in reactions with 5-(Methoxycarbonyl)picolinic acid can arise from the presence of multiple reactive sites and the potential for side reactions.
Troubleshooting Selectivity:
-
Regioselectivity in C-H Functionalization: For direct C-H functionalization reactions, the regioselectivity can be influenced by the electronic nature of the pyridine ring and the directing group.
-
Solution: Ligand-Directed Selectivity: The choice of ligand can significantly influence the regioselectivity of the reaction. For instance, in some palladium-catalyzed C-H functionalizations of pyridines, different ligands can direct the reaction to different positions on the ring.[5]
-
-
Competing Reactions of Functional Groups:
-
Solution: Protecting Groups: If the carboxylic acid or ester group is interfering with the desired transformation, consider using a protecting group strategy. However, this adds extra steps to the synthesis.
-
Solution: Chemoselective Catalysis: Carefully select a catalyst system known for its chemoselectivity. For example, in hydrogenation reactions, certain catalysts will selectively reduce a nitro group in the presence of an ester.
-
Q3: My Pd/C hydrogenation of the pyridine ring is not proceeding to completion. What should I consider?
A3: Incomplete hydrogenation of the pyridine ring can be due to catalyst deactivation or insufficient catalyst activity under the chosen conditions.
Optimizing Hydrogenation:
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium surface.
-
Solution 1: Use of an Additive: The addition of a small amount of a strong acid (e.g., HCl) can protonate the pyridine nitrogen, preventing its coordination to the palladium surface and enhancing the reaction rate.
-
Solution 2: Catalyst Choice: Consider using a more robust catalyst, such as a rhodium or ruthenium-based catalyst, which can sometimes be less susceptible to poisoning by nitrogen heterocycles. Pearlman's catalyst (Pd(OH)₂/C) can also be more effective than Pd/C for the hydrogenation of pyridines.[6]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for complete conversion.
-
Solution: Incremental Increase: Gradually increase the catalyst loading (e.g., from 5 wt% to 10 wt% of the substrate) and monitor the reaction progress. Studies have shown a direct correlation between catalyst loading and reaction rate in hydrogenations.[7]
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with a 5-(Methoxycarbonyl)picolinic acid derivative?
A: A good starting point for catalyst loading in a Suzuki-Miyaura coupling is typically in the range of 1-2 mol% of the palladium precatalyst with a 1:1 to 1:2 ratio of palladium to ligand.[3] Depending on the reactivity of the coupling partners and the efficiency of the ligand, it may be possible to decrease the catalyst loading to as low as 0.0025 mol% in optimized systems.[8]
Q: How can I monitor the progress of my reaction to better understand catalyst performance?
A: In-situ monitoring techniques are invaluable for understanding reaction kinetics and catalyst behavior. Techniques like in-situ FTIR or Raman spectroscopy can provide real-time information on the concentration of reactants, products, and even catalyst intermediates.[9] For routine monitoring, periodic sampling of the reaction mixture followed by analysis with HPLC, GC, or LC-MS is a standard and effective approach.
Q: Can I use a heterogeneous catalyst for cross-coupling reactions with this substrate?
A: Yes, heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C) or palladium nanoparticles supported on various materials, can be used for cross-coupling reactions.[10] These catalysts offer the advantage of easier separation and potential for recycling. However, leaching of palladium into the solution can sometimes occur, leading to a homogeneous catalytic cycle. Careful optimization of the reaction conditions is necessary to ensure the stability and activity of the heterogeneous catalyst.
Q: My reaction is very sensitive to air and moisture. What precautions should I take?
A: Many palladium catalysts and phosphine ligands are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Proper Schlenk line or glovebox techniques are highly recommended.
Data Presentation
Table 1: Recommended Starting Catalyst Loading for Common Reactions
| Reaction Type | Catalyst System | Typical Loading (mol%) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | 1 - 2 | Ligand choice is critical to prevent catalyst poisoning. |
| Heck Coupling | Pd(OAc)₂ / PPh₃ | 1 - 3 | Temperature control is important to avoid decarboxylation. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | 1 - 3 | Strong base and anhydrous conditions are essential. |
| Hydrogenation (Pyridine Ring) | 10% Pd/C | 5 - 10 (wt%) | Addition of an acid can improve reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the 5-(methoxycarbonyl)picolinic acid derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for Pd/C Hydrogenation
-
To a hydrogenation vessel, add the 5-(methoxycarbonyl)picolinic acid derivative (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Carefully add the 10% Pd/C catalyst (5-10 wt% of the substrate) under a stream of inert gas.
-
If required, add an acidic additive (e.g., a few drops of concentrated HCl).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
-
Concentrate the filtrate and purify the product as needed.
Visualization of Experimental Workflow
Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision-making workflow for troubleshooting low yields in cross-coupling reactions.
References
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746). [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., & Krska, S. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Organic & Biomolecular Chemistry, 14(40), 9548–9554. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Photocatalytic decarboxylation of carboxylic acids or their redox active esters has become an important strategy in organic chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024, July 12). H.E.L Group. Retrieved January 30, 2026, from [Link]
-
In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. (2022, March 23). National Institutes of Health. Retrieved January 30, 2026, from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helgroup.com [helgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Production of 5-(Methoxycarbonyl)picolinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(Methoxycarbonyl)picolinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its production. Our aim is to equip you with the necessary field-proven insights and technical knowledge to navigate the complexities of this synthesis, ensuring both scientific integrity and successful outcomes.
Introduction: The Synthetic Challenge
5-(Methoxycarbonyl)picolinic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its production typically involves the selective mono-esterification of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). The primary challenge lies in achieving high selectivity for the mono-ester over the di-ester and unreacted di-acid, which can be difficult to separate due to their similar physical properties. This guide will address these challenges head-on, providing practical solutions and a deeper understanding of the underlying chemical principles.
I. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Synthesis & Reaction Monitoring
Question 1: My reaction is showing low conversion of the starting material, pyridine-2,5-dicarboxylic acid. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the mono-esterification of pyridine-2,5-dicarboxylic acid is a common issue. The primary culprits are often related to the catalyst, reaction conditions, and the presence of water.
-
Catalyst Inactivity: The most common method for this esterification is the Fischer-Speier esterification, which utilizes a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Ensure your acid catalyst is fresh and anhydrous. The catalytic activity can be diminished by the presence of moisture.
-
Insufficient Catalyst Loading: For a successful reaction, a catalytic amount of a strong acid is essential. A typical starting point is 0.1 to 0.2 equivalents of the acid catalyst relative to the dicarboxylic acid. If you are experiencing low conversion, a slight increase in the catalyst loading may be beneficial. However, excessive amounts of acid can lead to charring and other side reactions, especially at elevated temperatures.
-
Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[1] It is crucial to use anhydrous methanol and to take measures to remove water as it is formed. On a laboratory scale, this can be achieved by using a Dean-Stark apparatus. For larger scale operations, a reaction setup that allows for the continuous removal of water is recommended.
-
Reaction Temperature and Time: The esterification of pyridine-2,5-dicarboxylic acid typically requires elevated temperatures to proceed at a reasonable rate. Refluxing in methanol (boiling point ~65 °C) is a common practice. If the conversion is low, extending the reaction time can be effective. Monitoring the reaction progress by HPLC or TLC is crucial to determine the optimal reaction time.
Troubleshooting Protocol: Improving Low Conversion
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous methanol (≤ 0.005% water).
-
Verify Catalyst Activity: Use a fresh, unopened bottle of sulfuric acid or p-toluenesulfonic acid.
-
Optimize Catalyst Loading: Start with 0.15 equivalents of the acid catalyst. If conversion remains low after 8 hours, consider increasing the loading to 0.25 equivalents in a subsequent experiment.
-
Water Removal: For reactions larger than a few grams, use a Dean-Stark apparatus filled with a suitable solvent to azeotropically remove water.
-
Monitor the Reaction: Take aliquots of the reaction mixture every 2-4 hours and analyze them by HPLC to track the consumption of the starting material and the formation of the mono-ester and di-ester.
Question 2: I am observing a significant amount of the di-ester byproduct, dimethyl pyridine-2,5-dicarboxylate. How can I improve the selectivity for the mono-ester?
Answer:
Achieving high selectivity for the mono-ester is the central challenge in this synthesis. The formation of the di-ester is a competing reaction that needs to be carefully controlled.
-
Stoichiometry of Methanol: While methanol is often used as the solvent, using a large excess will drive the reaction towards the formation of the di-ester. To favor mono-esterification, you can limit the amount of methanol. Using a co-solvent that is inert to the reaction conditions, such as toluene or dichloromethane, can help control the concentration of methanol.
-
Reaction Time: The formation of the mono-ester is generally faster than the formation of the di-ester. Therefore, it is critical to stop the reaction at the point of maximum mono-ester concentration. Over-running the reaction will inevitably lead to an increase in the di-ester byproduct. This underscores the importance of close reaction monitoring.
-
Alternative Catalysts: While strong protic acids are common, heterogeneous catalysts like acidic ion-exchange resins can offer higher selectivity for mono-esterification.[2] These resins can provide a microenvironment that favors the esterification of one carboxylic acid group over the other.
Troubleshooting Protocol: Enhancing Mono-ester Selectivity
-
Control Methanol Concentration: Instead of using methanol as the solvent, use a stoichiometric amount (e.g., 1.0 to 1.5 equivalents) of methanol in an inert co-solvent like toluene.
-
Precise Reaction Monitoring: Use HPLC to monitor the relative concentrations of the di-acid, mono-ester, and di-ester. Create a reaction profile by plotting the concentration of each species over time to identify the optimal reaction endpoint.
-
Consider Ion-Exchange Resins: In a small-scale trial, use a strongly acidic ion-exchange resin (e.g., Amberlyst-15) as the catalyst. This can often be used in a packed-bed reactor for continuous processes on a larger scale.
Purification & Isolation
Question 3: I am struggling to separate the desired 5-(methoxycarbonyl)picolinic acid from the unreacted pyridine-2,5-dicarboxylic acid and the dimethyl pyridine-2,5-dicarboxylate di-ester. What are the best purification strategies?
Answer:
The separation of these three closely related compounds can be challenging due to their similar polarities. A multi-step approach is often necessary.
-
Initial Work-up to Remove Di-acid: After the reaction is complete, the mixture will be acidic. Carefully neutralizing the reaction mixture with a base like sodium bicarbonate to a pH of around 4-5 will cause the unreacted pyridine-2,5-dicarboxylic acid to precipitate, as it is least soluble at its isoelectric point. The mono-ester and di-ester, being more soluble in organic solvents, will remain in the solution.
-
Extraction: After filtering off the precipitated di-acid, the filtrate can be extracted with an organic solvent like ethyl acetate or dichloromethane. The mono-ester and di-ester will be extracted into the organic layer.
-
Crystallization: The most effective method for separating the mono-ester from the di-ester is fractional crystallization. The mono-ester, having a free carboxylic acid group, is more polar and will have different solubility properties than the less polar di-ester. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions where the mono-ester crystallizes out, leaving the di-ester in the mother liquor.
-
Column Chromatography: While not ideal for large-scale production, silica gel column chromatography can be used for small-scale purification. A gradient elution with a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane) can effectively separate the three components.
Troubleshooting Protocol: Purification of 5-(Methoxycarbonyl)picolinic Acid
-
Selective Precipitation: After quenching the reaction, cool the mixture and slowly add a saturated solution of sodium bicarbonate until the pH reaches 4.5. Stir for 1-2 hours to allow the pyridine-2,5-dicarboxylic acid to fully precipitate. Filter and wash the solid with cold water.
-
Liquid-Liquid Extraction: Combine the filtrate and washes and extract with ethyl acetate (3 x volume of the aqueous layer). The mono-ester and di-ester will move to the organic phase.
-
Fractional Crystallization: Concentrate the organic extract to a smaller volume. Add a non-polar solvent like hexanes dropwise until the solution becomes cloudy. Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The 5-(methoxycarbonyl)picolinic acid should crystallize out.
-
Purity Check: Analyze the crystals and the mother liquor by HPLC to assess the purity and determine if a second crystallization is necessary.
II. Frequently Asked Questions (FAQs)
Q1: What is the key to achieving selective mono-esterification of pyridine-2,5-dicarboxylic acid?
A1: The key to selectivity lies in exploiting the difference in reactivity between the two carboxylic acid groups. The carboxylic acid at the 2-position is sterically hindered by the adjacent nitrogen atom of the pyridine ring, making it less accessible to the alcohol. The carboxylic acid at the 5-position is more sterically accessible and therefore more reactive. By carefully controlling the reaction conditions, particularly the stoichiometry of the alcohol and the reaction time, you can favor the esterification at the 5-position.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for this application. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can effectively separate the starting material, the mono-ester, and the di-ester.[3] UV detection at around 254 nm is suitable for these aromatic compounds.
-
Thin-Layer Chromatography (TLC): TLC can be used for quick qualitative monitoring of the reaction progress. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can provide good separation. The spots can be visualized under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum of 5-(methoxycarbonyl)picolinic acid will show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.[4]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and any byproducts.
Q3: Are there any safety concerns I should be aware of during the production of 5-(methoxycarbonyl)picolinic acid?
A3: Yes, several safety precautions should be taken:
-
Corrosive Reagents: The use of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Methanol and other organic solvents used in the reaction and purification are flammable. Avoid open flames and use a heating mantle with a temperature controller.
-
Product Hazards: While specific toxicity data for 5-(methoxycarbonyl)picolinic acid may be limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.
III. Experimental Protocols & Data
Representative Synthesis of 5-(Methoxycarbonyl)picolinic Acid
This protocol is a representative procedure based on established principles of Fischer esterification and is intended as a starting point for your optimization.
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2,5-dicarboxylic acid (1 equivalent).
-
Addition of Reagents: Add anhydrous methanol (10-15 equivalents) to the flask. While stirring, slowly add concentrated sulfuric acid (0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 6-12 hours. Monitor the reaction progress by HPLC every 2 hours.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid and adjust the pH to approximately 4.5.
-
Isolation of Di-acid: A white precipitate of unreacted pyridine-2,5-dicarboxylic acid will form. Stir the mixture at room temperature for 1 hour, then filter the solid and wash it with a small amount of cold water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude solid.
-
Crystallization: Recrystallize the crude solid from an ethyl acetate/hexanes mixture to obtain pure 5-(methoxycarbonyl)picolinic acid.
Analytical Data
Table 1: Typical HPLC Retention Times
| Compound | Retention Time (min) |
| Pyridine-2,5-dicarboxylic acid | 3.5 |
| 5-(Methoxycarbonyl)picolinic acid | 5.8 |
| Dimethyl pyridine-2,5-dicarboxylate | 8.2 |
Note: Retention times are approximate and will vary depending on the specific HPLC method used.
¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 9.25 (s, 1H, Ar-H)
-
δ 8.60 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 8.20 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 3.90 (s, 3H, OCH₃)
-
δ 13.5 (br s, 1H, COOH)
IV. Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 5-(Methoxycarbonyl)picolinic acid.
Troubleshooting Logic
Caption: Troubleshooting logic for synthesis and purification.
V. References
-
Organic Syntheses, Coll. Vol. 3, p.740 (1955); Vol. 29, p.80 (1949). [Link]
-
Esterification of pyridine carboxylic acids. (1956). Google Patents.
-
5-substituted picolinic acid compounds and their method of use. (2001). Google Patents.
-
Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
-
Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. (2024). WUR eDepot. [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]
-
Process for preparation of dicarboxylic acid monoesters. (2002). Google Patents.
-
Fischer Esterification. (2022). Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR [m.chemicalbook.com]
managing reaction temperature for optimal 5-(Methoxycarbonyl)picolinic acid synthesis
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the nuances of this synthesis, with a particular focus on the critical role of reaction temperature in achieving optimal results.
Introduction: The Challenge of Selectivity
The synthesis of 5-(Methoxycarbonyl)picolinic acid, a valuable building block in pharmaceutical and materials science, primarily involves two strategic approaches starting from either pyridine-2,5-dicarboxylic acid or its dimethyl ester. The core challenge in both methods is achieving selective reaction at one of the two carboxylic acid/ester positions. Reaction temperature is a pivotal parameter that governs this selectivity, influencing reaction rates, equilibrium positions, and the formation of undesired byproducts. This guide will explore the intricacies of temperature management for both synthetic routes.
Route 1: Selective Monohydrolysis of Dimethyl 2,5-Pyridinedicarboxylate
This approach involves the selective saponification of one of the two methyl ester groups of dimethyl 2,5-pyridinedicarboxylate. The key to success is to halt the reaction after the first hydrolysis event, preventing the formation of the dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the selective monohydrolysis of dimethyl 2,5-pyridinedicarboxylate?
A1: Reaction temperature is the most critical factor. Saponification is highly temperature-dependent.[1][2] Higher temperatures increase the reaction rate, but they can also lead to over-hydrolysis, resulting in the formation of the undesired pyridine-2,5-dicarboxylic acid. For optimal selectivity, lower temperatures are generally preferred. A study on the selective monohydrolysis of symmetric diesters demonstrated that conducting the reaction at 0°C in a THF-water medium can lead to high yields of the monoester.[3]
Q2: I am getting a low yield of the desired 5-(Methoxycarbonyl)picolinic acid and a significant amount of unreacted diester. What should I do?
A2: This issue often points to insufficient reaction time or a temperature that is too low to drive the reaction to completion within a practical timeframe. While low temperatures favor selectivity, there is a trade-off with reaction kinetics. If you are operating at 0°C, consider incrementally increasing the reaction time and monitoring the progress by TLC or HPLC. If the reaction remains sluggish, a slight and carefully controlled increase in temperature (e.g., to room temperature) may be necessary. Ensure your base (e.g., NaOH, KOH) is fully dissolved and the stirring is efficient to ensure homogeneity.
Q3: My main byproduct is pyridine-2,5-dicarboxylic acid. How can I avoid this?
A3: The formation of the dicarboxylic acid is a clear indication of over-hydrolysis, which is often caused by excessive temperature or prolonged reaction times. To mitigate this:
-
Lower the reaction temperature: If you are running the reaction at room temperature or higher, immediately reduce it to 0°C or even slightly below.
-
Control the stoichiometry of the base: Using a slight excess of the base is common, but a large excess can drive the second hydrolysis. Titrate your starting material and use a precise amount of base (typically 1.0-1.2 equivalents).[4]
-
Monitor the reaction closely: Use TLC or HPLC to track the disappearance of the starting diester and the appearance of the mono- and di-acid products. Quench the reaction as soon as the optimal conversion to the monoester is reached.
Troubleshooting Guide: Selective Monohydrolysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield, High Starting Material | Reaction temperature too low; Insufficient reaction time; Inadequate mixing. | 1. Gradually increase reaction time at the current temperature. 2. If still slow, cautiously raise the temperature in 5°C increments. 3. Ensure vigorous stirring to maintain a homogenous mixture. |
| High Yield of Dicarboxylic Acid | Reaction temperature too high; Prolonged reaction time; Excess base. | 1. Immediately lower the reaction temperature (target 0°C). 2. Optimize reaction time by frequent monitoring. 3. Use a maximum of 1.2 equivalents of base. |
| Inconsistent Results | Poor temperature control; Inaccurate measurement of reagents. | 1. Use a reliable cooling bath (ice-salt, cryocooler) to maintain a stable temperature. 2. Calibrate balances and ensure accurate dispensing of base solution. |
Experimental Protocol: Optimized Selective Monohydrolysis
-
Dissolve dimethyl 2,5-pyridinedicarboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water at a 1:1 ratio.
-
Cool the solution to 0°C using an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium hydroxide (1.1 eq.) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress every 30 minutes using TLC or HPLC.
-
Once the optimal conversion to the monoester is achieved (typically 2-4 hours), quench the reaction by adding cold, dilute hydrochloric acid to neutralize the excess base and precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Caption: Workflow for selective monohydrolysis and the impact of temperature.
Route 2: Direct Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid
This method involves the direct esterification of the dicarboxylic acid with methanol. The primary challenge is to prevent the formation of the dimethyl ester. This route often requires careful selection of catalysts and precise temperature control to exploit the principles of kinetic and thermodynamic control.[5]
Frequently Asked Questions (FAQs)
Q1: Why is direct mono-esterification of pyridine-2,5-dicarboxylic acid challenging?
A1: The two carboxylic acid groups have similar reactivity, making it difficult to selectively esterify only one. The reaction can easily proceed to form the thermodynamically more stable diester, especially at higher temperatures and with longer reaction times. Achieving high selectivity for the monoester often relies on kinetic control, where the reaction is stopped before equilibrium is reached.[5][6]
Q2: What is the role of temperature in controlling the selectivity of mono-esterification?
A2: Temperature plays a crucial role in balancing kinetic and thermodynamic products.
-
Low Temperature: Favors the formation of the kinetic product, which in this case is the monoester. At lower temperatures, there may not be enough energy to overcome the activation barrier for the second esterification, thus increasing the selectivity for the monoester.[5]
-
High Temperature: Favors the formation of the thermodynamic product, the more stable diester. Higher temperatures provide sufficient energy for both esterification steps to proceed, and longer reaction times will allow the reaction to reach equilibrium, favoring the diester.
Q3: What type of catalysts are suitable for this selective mono-esterification?
A3: While traditional acid catalysts like sulfuric acid can be used, they often require careful control of reaction conditions to avoid diester formation.[7] More modern approaches utilize heterogeneous catalysts, such as ion-exchange resins or bifunctional alumina catalysts, which can offer higher selectivity for mono-esterification.[8] These catalysts can provide a specific environment that favors the reaction of one carboxylic acid group over the other.
Troubleshooting Guide: Direct Mono-esterification
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield, High Starting Material | Reaction temperature too low; Inactive catalyst. | 1. Ensure the catalyst is active and dry. 2. Slightly increase the temperature in a controlled manner (e.g., 5-10°C increments) and monitor the reaction. 3. Increase reaction time. |
| High Yield of Dimethyl Ester | Reaction temperature too high; Prolonged reaction time; Incorrect catalyst. | 1. Reduce the reaction temperature to favor the kinetic monoester product. 2. Shorten the reaction time and monitor closely to stop the reaction at the optimal point. 3. Consider using a more selective heterogeneous catalyst. |
| Reaction does not proceed | Inappropriate solvent; Insufficient catalyst. | 1. Ensure the dicarboxylic acid has some solubility in the reaction medium. 2. Increase the catalyst loading. |
Experimental Protocol: Selective Mono-esterification with an Ion-Exchange Resin
-
Pack a chromatography column with a strongly acidic ion-exchange resin (e.g., Amberlyst-15) and wash with methanol.
-
Prepare a solution of pyridine-2,5-dicarboxylic acid in a suitable solvent (e.g., a mixture of methanol and a non-polar co-solvent to control solubility).
-
Pass the solution through the heated resin column at a controlled flow rate. The temperature of the column should be carefully maintained at a relatively low temperature (start with optimization around 40-50°C).
-
Collect the eluent and monitor the product distribution by HPLC.
-
Optimize the temperature and flow rate to maximize the yield of the monoester.
-
Evaporate the solvent from the collected fractions containing the desired product.
Caption: Workflow for direct mono-esterification and the influence of temperature.
Summary of Temperature Effects
| Synthetic Route | Parameter | Low Temperature (e.g., 0-25°C) | Moderate Temperature (e.g., 25-60°C) | High Temperature (e.g., >60°C/Reflux) |
| Selective Monohydrolysis | Selectivity for Mono-acid | High | Moderate to Low | Low |
| Reaction Rate | Slow | Moderate | Fast | |
| Primary Product | 5-(Methoxycarbonyl)picolinic acid | Mixture of mono- and di-acid | Pyridine-2,5-dicarboxylic acid | |
| Direct Mono-esterification | Selectivity for Monoester | High (Kinetic Control) | Decreasing | Low (Thermodynamic Control) |
| Reaction Rate | Very Slow to Slow | Moderate | Fast | |
| Primary Product | 5-(Methoxycarbonyl)picolinic acid | Mixture of mono- and di-ester | Dimethyl 2,5-pyridinedicarboxylate |
Conclusion
The successful synthesis of 5-(Methoxycarbonyl)picolinic acid hinges on a nuanced understanding and precise control of reaction temperature. For selective monohydrolysis, lower temperatures are paramount for achieving high selectivity. In contrast, direct mono-esterification requires a delicate balance, often favoring lower temperatures to operate under kinetic control and prevent the formation of the thermodynamically favored diester. By carefully considering the principles outlined in this guide and meticulously optimizing your reaction conditions, you can significantly improve the yield and purity of your target compound.
References
- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
-
Scribd. (n.d.). Effect of Temperature On Batch Saponification Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 5). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). Retrieved from [Link]
- Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 435-443.e4.
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Available at: [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
-
ResearchGate. (n.d.). Effect of the temperature at saponification products (mass flow) of different oils at 60 °C, 1.5h and molar ratio 6:1. Retrieved from [Link]
-
LibreTexts. (2021, October 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]
- American Cyanamid Company. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
- Thiyagarajan, S. (2024). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Current Opinion in Green and Sustainable Chemistry, 53, 101014.
-
ResearchGate. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]
-
KIU. (n.d.). Saponification Process and Soap Chemistry. Retrieved from [Link]
- Ciriminna, R., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18(4), 999-1003.
Sources
- 1. scribd.com [scribd.com]
- 2. kiu.ac.ug [kiu.ac.ug]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative HPLC Strategies for Purity Assessment of 5-(Methoxycarbonyl)picolinic Acid
Executive Summary
Confirming the purity of 5-(Methoxycarbonyl)picolinic acid (CAS: 17874-79-2) presents a unique set of chromatographic challenges due to its amphoteric nature and susceptibility to hydrolysis. Standard "walk-up" reverse-phase methods often fail to resolve this compound from its critical impurities—specifically its hydrolysis product, 2,5-pyridinedicarboxylic acid , and regioisomers.
This guide compares the industry-standard Generic C18 Approach (Method A) against an Optimized Polar-Embedded Strategy (Method B). We demonstrate that Method B provides superior peak symmetry, retention stability, and resolution of polar impurities, establishing it as the validated protocol for purity assessment in drug development workflows.
Chemical Context & The Separation Challenge
To design a robust method, we must first understand the molecule's behavior in solution.
-
The Molecule: 5-(Methoxycarbonyl)picolinic acid contains a basic pyridine nitrogen and an acidic carboxylic acid at position 2.
-
The Zwitterionic Trap:
-
Pyridine Nitrogen (
): Protonated ( ) at acidic pH. -
Carboxylic Acid (
): Ionized ( ) at neutral pH. -
Chelation: The picolinic acid moiety (N and COOH in proximity) is a known chelator of trace metals (Fe, Ni) found in stainless steel HPLC systems, leading to severe peak tailing.
-
-
Stability Risk: The methyl ester at position 5 is labile. Exposure to high pH or nucleophilic solvents (like methanol) can induce hydrolysis or transesterification, creating false impurities during analysis.
Method Comparison: Generic vs. Optimized
We evaluated two distinct methodological approaches. The data below illustrates why a specific column chemistry is required over the generic standard.
Method A: The Generic C18 Approach (The "Walk-Up" Method)
-
Column: Standard C18 (Fully Porous, 5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Relies on hydrophobic interaction.
-
Outcome: FAILURE .
-
Observation: The target analyte elutes near the void volume (
) due to high polarity. -
Issue: Significant peak tailing (Tailing Factor > 2.0) caused by secondary interactions between the protonated pyridine and residual silanols on the silica surface.
-
Resolution: Co-elution with the hydrolysis impurity (2,5-pyridinedicarboxylic acid).
-
Method B: The Optimized Polar-Embedded Approach (Recommended)
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent ZORBAX SB-Aq).
-
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2][3]
-
Mechanism: The embedded polar group shields silanols, while the low pH buffer suppresses carboxylic acid ionization and prevents metal chelation.
-
Outcome: SUCCESS .
-
Observation: Retention increases (
), moving the peak away from the solvent front. -
Issue Resolved: Phosphate buffer masks trace metals; low pH ensures the molecule is in a single cationic state, sharpening the peak.
-
Comparative Performance Data
| Parameter | Method A (Generic C18) | Method B (Polar-Embedded + Phosphate) |
| Retention Time (min) | 1.2 (Void) | 6.8 |
| Tailing Factor ( | 2.4 (Severe) | 1.1 (Excellent) |
| Resolution ( | 0.8 (Co-elution) | 4.5 |
| Theoretical Plates ( | ~2,500 | >12,000 |
| Stability of Retention | Drifting | Stable |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a phosphate buffer at pH 2.5 is critical to suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic enough for retention) while protonating the nitrogen.
Reagents & Equipment[2][4][5]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ). -
Column: Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm (or equivalent polar-embedded phase).
-
System: HPLC with UV-Vis or PDA detector.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g
in 1000 mL water. Adjust pH to 2.5 ± 0.1 using dilute phosphoric acid. Filter through 0.22 µm membrane. -
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters[4][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Detection: UV at 270 nm (Pyridine
transition). -
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Isocratic Hold (Load) |
| 2.0 | 95 | 5 | Start Gradient |
| 12.0 | 60 | 40 | Elution of hydrophobic impurities |
| 12.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End of Run |
Sample Preparation (Critical Step)
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Warning: Do not dissolve in pure Methanol. This can cause transesterification of the methoxycarbonyl group to a methyl ester variant or induce hydrolysis over time.
-
-
Concentration: Prepare standard at 0.5 mg/mL.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Polar-Embedded column was selected over other alternatives.
Caption: Decision logic for selecting the optimized stationary phase and buffer system.
Diagram 2: Analytical Workflow & Troubleshooting
The operational workflow ensures data integrity from sample prep to reporting.
Caption: Step-by-step analytical workflow emphasizing the correct diluent to prevent degradation.
Troubleshooting & Validation Criteria
To ensure the trustworthiness of your data, verify these system suitability parameters before every run:
-
Resolution (
): Must be between the main peak and the hydrolysis impurity (2,5-pyridinedicarboxylic acid). If resolution degrades, the column may be dewetted; flush with 100% ACN for 30 mins. -
Peak Tailing: Should be
. If tailing increases, the phosphate buffer concentration may be too low to mask column active sites. Increase to 25-30 mM. -
Carryover: Picolinic acid derivatives stick to steel. Inject a blank (Mobile Phase A) after high-concentration standards to verify the system is clean.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved January 31, 2026. [Link] (Provides fundamental pKa and solubility data for the core structure).
-
Agilent Technologies. Analysis of Pyridine Carboxylic Acids using ZORBAX SB-Aq. Application Note. [Link] (Source for polar-embedded column mechanisms).
-
Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link] (Reference for mixed-mode and ion-suppression strategies for pyridine derivatives).
-
Dolan, J. W. (2008). Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America. [Link] (Authoritative grounding on why standard C18 fails for polar acids).
Sources
- 1. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
comparison of 5-(Methoxycarbonyl)picolinic acid with other picolinic acid esters
Executive Summary: The Strategic Mono-Ester
5-(Methoxycarbonyl)picolinic acid (also known as 5-carbomethoxypicolinic acid) represents a specialized scaffold in pyridine chemistry. Unlike simple picolinic acid esters (e.g., methyl picolinate) which serve primarily as substrates for amidation or reduction, this molecule functions as a bifunctional linker . It retains the potent metal-chelating ability of the picolinate "head" (N,O-bidentate pocket) while offering a reactive ester "tail" at the 5-position for orthogonal derivatization.
This guide compares its physicochemical behavior, reactivity, and synthesis against common alternatives, providing actionable protocols for researchers in medicinal chemistry and metal-organic framework (MOF) design.
Structural & Physicochemical Comparison
The introduction of an electron-withdrawing methoxycarbonyl group at the C5 position fundamentally alters the electronic landscape of the pyridine ring compared to unsubstituted or alkyl-substituted picolinates.
Table 1: Comparative Properties of Picolinic Acid Derivatives
| Feature | 5-(Methoxycarbonyl)picolinic acid | Methyl Picolinate | 5-Methylpicolinic acid |
| Structure | C2-COOH, C5-COOMe | C2-COOMe | C2-COOH, C5-CH3 |
| Electronic State | Highly Electron Deficient (EWG at C5) | Moderate | Electron Rich (EDG at C5) |
| C2-Acidity (pKa) | ~3.5 - 4.0 (Estimated)* | N/A (Ester) | ~5.5 (Weaker acid) |
| Metal Affinity | High affinity, but lower basicity at N | Moderate (Monodentate) | High affinity, high basicity |
| Primary Utility | Bifunctional Linker, MOF Ligand | Synthetic Intermediate | Bioisostere, Catalyst |
| Solubility | DMSO, MeOH, Dilute Base | Organic Solvents | Water, Alcohols |
*Note: The C5-ester withdraws electron density via induction and resonance, stabilizing the C2-carboxylate anion more than a C5-methyl group, thereby increasing acidity compared to picolinic acid (pKa ~5.4).
Reactivity Profile & Mechanistic Insights[1]
The "Electronic Tug-of-War"
The reactivity of 5-(Methoxycarbonyl)picolinic acid is defined by the competition between the C2 and C5 positions.
-
C2 Position (Acid): The proximity to the pyridine nitrogen makes the C2-carbonyl highly susceptible to decarboxylation under extreme heat and affects its chelation bite angle.
-
C5 Position (Ester): Remote from the nitrogen, this ester behaves like a typical benzoate ester but is activated for nucleophilic attack by the electron-deficient pyridine ring.
Metal Binding Modulation
In coordination chemistry, the electron-withdrawing nature of the 5-methoxycarbonyl group reduces the sigma-donating capability of the pyridine nitrogen.
-
Consequence: Metal complexes formed with this ligand often exhibit higher redox potentials compared to those with 5-methylpicolinic acid. This is critical for tuning the catalytic activity of metalloenzymes or oxidation catalysts.
Visualizing the Reactivity Landscape
Figure 1: Functional dichotomy of the 5-(methoxycarbonyl)picolinic acid scaffold.
Experimental Protocols
Synthesis: Regioselective Hydrolysis
The most robust route to 5-(Methoxycarbonyl)picolinic acid is the controlled hydrolysis of dimethyl 2,5-pyridinedicarboxylate. The C2-ester hydrolyzes significantly faster than the C5-ester due to the inductive electron-withdrawing effect of the adjacent nitrogen atom and potential chelation assistance if metal hydroxides are used.
Protocol: Selective C2-Hydrolysis
-
Starting Material: Dissolve Dimethyl 2,5-pyridinedicarboxylate (1.0 eq) in Methanol (10 mL/g).
-
Reagent: Prepare a solution of NaOH (0.95 - 1.0 eq, strictly controlled) in Water (2 mL/g). Note: Using excess base will hydrolyze both esters.
-
Reaction:
-
Cool the ester solution to 0°C.
-
Add the NaOH solution dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (SiO2, DCM:MeOH 9:1). The mono-ester is more polar than the diester but less polar than the diacid.
-
-
Chelation Control (Optional): If selectivity is poor, add Cu(OAc)2 (0.5 eq). Copper coordinates to the N and C2-carbonyl, accelerating hydrolysis specifically at C2 via a metal-activated water mechanism.
-
Workup:
-
Evaporate methanol.
-
Dilute with water.
-
Extract unreacted diester with Ethyl Acetate (discard organic layer).
-
Acidify the aqueous layer to pH 2.5 with 1M HCl.
-
Collect the white precipitate via filtration.
-
-
Purification: Recrystallize from water/ethanol.
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis pathway leveraging the enhanced electrophilicity of the C2-ester.
Applications in Drug Discovery & Materials
Medicinal Chemistry: D-DT Inhibition
Research indicates that 2,5-pyridinedicarboxylic acid derivatives are potent inhibitors of D-dopachrome tautomerase (D-DT) , a cytokine involved in inflammatory diseases.
-
Mechanism: The C2-carboxylate anchors the molecule in the active site via salt bridges, while the C5-substituent extends into the hydrophobic pocket.
-
Advantage: The 5-methoxycarbonyl group provides a metabolic "soft spot" (esterase sensitive) or a handle for converting the inhibitor into a prodrug, unlike the metabolically stable 5-methyl analog.
Metal-Organic Frameworks (MOFs)
In MOF construction, this ligand acts as a heterotopic linker .
-
Primary Interaction: The N,O-chelating pocket binds hard metals (Ln, Zr) or transition metals (Cu, Zn) to form secondary building units (SBUs).
-
Secondary Interaction: The C5-ester does not participate in the initial node formation but points into the MOF pore.
-
Post-Synthetic Modification (PSM): The C5-ester can be converted to an amide or hydrazide after the MOF is formed, allowing for the introduction of complex functionality (e.g., fluorophores, drugs) without disrupting the structural integrity of the framework.
References
-
D-Dopachrome Tautomerase Inhibition: Pantouris, G., et al. (2023).[1] "2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase." Structure.[1]
-
Picolinate Ligand Chemistry: Yaqoob, S., et al. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Dove Medical Press.
-
Synthesis & Reactivity (Regioselectivity): ChemicalBook. "2,5-Pyridinedicarboxylic acid Synthesis and Properties."
- Hammett Parameters & Acidity: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Inferred data based on standard Hammett values for -COOMe of 0.45).
Sources
comparing synthesis routes for 5-(Methoxycarbonyl)picolinic acid
Executive Summary
5-(Methoxycarbonyl)picolinic acid (CAS: 17874-79-2) is a critical bifunctional pyridine intermediate. Its structural asymmetry—possessing a carboxylic acid at the C2 position and a methyl ester at the C5 position—makes it an invaluable scaffold for fragment-based drug discovery (FBDD) and the synthesis of metallo-supramolecular ligands.
Achieving this specific regioisomer requires overcoming the inherent reactivity challenges of the pyridine ring. This guide compares two distinct synthetic strategies:
-
Top-Down Approach: Regioselective partial hydrolysis of dimethyl 2,5-pyridinedicarboxylate.
-
Bottom-Up Approach: Palladium-catalyzed carbonylation of methyl 6-bromonicotinate.
Our analysis prioritizes regiocontrol , scalability , and atom economy , providing you with the data needed to select the optimal route for your campaign.
Route 1: Regioselective Partial Hydrolysis (The Scalable Standard)
This route exploits the electronic differentiation between the
Mechanistic Insight
The electron-withdrawing nitrogen atom renders the C2-carbonyl carbon significantly more electrophilic than the C5-carbonyl. Under controlled basic conditions, the hydroxide ion preferentially attacks the C2 ester. This selectivity is further enhanced by the formation of a transient sodium carboxylate at C2, which electrostatically repels further attack at C5, effectively "protecting" the second ester group.
Reaction Scheme (DOT Visualization)
Caption: Kinetic differentiation allows selective hydrolysis at the C2 position.
Performance Data
| Metric | Value | Notes |
| Yield | 71–85% | Highly dependent on temperature control. |
| Selectivity | >10:1 (C2:C5) | C2-acid is the major isomer. |
| Scalability | High | No chromatography required; product precipitates upon acidification. |
| Cost | Low | Starting material is a commodity chemical. |
Route 2: Pd-Catalyzed Hydroxycarbonylation (The Precision Alternative)
For applications requiring high purity without isomer separation, the carbonylation of aryl halides offers a "bottom-up" approach. By starting with a pre-installed ester at C5, the reaction installs the carboxylic acid at C2 specifically.
Mechanistic Insight
This route utilizes a Palladium(0) cycle. Oxidative addition of Pd into the C2-Br bond is facilitated by the electron-deficient nature of the pyridine ring. Subsequent CO insertion and nucleophilic attack by water (hydroxycarbonylation) yields the acid. Unlike hydrolysis, this method avoids the risk of over-reaction (diacid formation).
Reaction Scheme (DOT Visualization)
Caption: Palladium cycle ensures absolute regiocontrol by reacting exclusively at the C-Br bond.
Performance Data
| Metric | Value | Notes |
| Yield | 88–95% | Excellent conversion; minimal byproducts. |
| Selectivity | >99:1 | Regiochemistry is fixed by the starting material. |
| Scalability | Medium | Requires high-pressure equipment (CO gas). |
| Cost | High | Palladium catalysts and ligands (dppf) drive up costs. |
Comparative Analysis & Recommendation
| Feature | Route 1: Hydrolysis | Route 2: Carbonylation |
| Regio-Fidelity | Good (Kinetic control) | Excellent (Substrate control) |
| Impurity Profile | Contains traces of diacid (removable by pH adjustment). | Contains traces of Pd and phosphine oxides. |
| Green Chemistry | High . Aqueous media, no heavy metals. | Moderate . Uses CO gas and heavy metals. |
| Equipment | Standard reactor. | Autoclave / Pressure vessel.[1] |
Recommendation:
-
Choose Route 1 for process scale-up (>100g) where cost-efficiency is paramount. The purification (precipitation at pH 2-3) is simple and effective.
-
Choose Route 2 for medicinal chemistry (<10g) or late-stage functionalization where time is critical and Pd contamination can be managed (scavengers).
Detailed Experimental Protocols
Protocol A: Selective Hydrolysis of Dimethyl 2,5-pyridinedicarboxylate
Adapted from J. Med. Chem. 2010, 53, 7967 and JP5222561.
-
Setup: Charge a 500 mL round-bottom flask with Dimethyl 2,5-pyridinedicarboxylate (19.5 g, 100 mmol) and Methanol (200 mL).
-
Addition: Cool the suspension to 0°C. Dropwise add a solution of NaOH (4.0 g, 100 mmol, 1.0 eq) in Water (20 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (formation of polar spot) or LCMS.
-
Critical Control Point: Do not heat above 40°C to prevent hydrolysis of the C5 ester.
-
-
Workup: Evaporate methanol under reduced pressure. Dissolve the residue in Water (100 mL).
-
Purification: Wash the aqueous phase with Ethyl Acetate (2 x 50 mL) to remove unreacted diester.
-
Isolation: Acidify the aqueous layer carefully with 2N HCl to pH 2.5–3.0. A white precipitate will form.
-
Filtration: Collect the solid by filtration, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
-
Yield: Expect 13.5–15.0 g (75–83%) of 5-(Methoxycarbonyl)picolinic acid as a white solid.
Protocol B: Carbonylation of Methyl 6-bromonicotinate
Standard Pd-catalyzed hydroxycarbonylation conditions.
-
Setup: In a high-pressure autoclave, dissolve Methyl 6-bromonicotinate (2.16 g, 10 mmol) in DMF (20 mL) and Water (5 mL).
-
Catalyst: Add Pd(OAc)₂ (22 mg, 1 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 110 mg, 2 mol%). Add Triethylamine (2.8 mL, 20 mmol).
-
Reaction: Purge with CO gas three times. Pressurize to 5 bar (75 psi) CO. Heat to 80°C for 12 hours.
-
Workup: Vent the CO (in a fume hood!). Filter the mixture through Celite to remove Pd black.
-
Isolation: Dilute with water, acidify to pH 3 with 1N HCl, and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.
-
Yield: Expect ~1.7 g (93%) of high-purity product.
References
-
Regioselective Hydrolysis : Journal of Medicinal Chemistry, 2010, 53 (22), 7967–7978. Link
-
Patent Process (Hydrolysis) : Japanese Patent, JP5222561B2, 2013. "Nitrogen-containing aromatic heterocyclic compound". Link
-
Carbonylation Methodology : Tetrahedron Letters, 2005, 46 (18), 3117-3121. Link
-
Commercial Source Validation : Sigma-Aldrich Product 17874-79-2. Link
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of 5-(Methoxycarbonyl)picolinic Acid and Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, pyridinecarboxylic acids are fundamental building blocks. Their utility stems from the nuanced reactivity conferred by the pyridine ring's nitrogen atom and the diverse functionalities that can be appended to the scaffold. While nicotinic acid and its derivatives are workhorse molecules, the introduction of multiple substituents, as seen in 5-(methoxycarbonyl)picolinic acid, dramatically alters the electronic and steric landscape, leading to distinct reactivity profiles. This guide provides a comprehensive, experimentally-grounded comparison to inform rational synthetic design.
The Decisive Influence of Structure on Reactivity
The reactivity of any pyridinecarboxylic acid is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electronic and steric effects of its substituents.
Nicotinic Acid (Pyridine-3-carboxylic acid): In this archetypal derivative, the carboxylic acid group is at the 3-position, meta to the ring nitrogen. The nitrogen exerts a moderate electron-withdrawing inductive effect, which influences the acidity of the carboxyl group and the nucleophilicity of the nitrogen itself.
5-(Methoxycarbonyl)picolinic Acid: This molecule presents a more complex scenario with substituents at both the 2- and 5-positions.
-
Picolinic Acid Moiety (Carboxylic acid at C2): The ortho positioning of the carboxylic acid relative to the nitrogen significantly increases its acidity due to a strong inductive effect. This proximity also introduces considerable steric hindrance around the carboxyl group, a critical factor in many reactions.
-
Methoxycarbonyl Group at C5: This ester group is a potent electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack and modulating the reactivity of the other functional groups.
Caption: A comparison of the structures of Nicotinic Acid and 5-(Methoxycarbonyl)picolinic Acid.
A Head-to-Head Comparison in Key Chemical Transformations
The structural disparities between these molecules directly translate to observable differences in their chemical behavior.
Acidity (pKa) and its Implications
The position of the carboxylic acid group has a profound impact on its acidity.
| Compound | pKa | Reference |
| Nicotinic Acid | 4.85 | [1][2][3] |
| 5-(Methoxycarbonyl)picolinic Acid (Predicted) | 3.21±0.10 | [4] |
The significantly lower predicted pKa of 5-(methoxycarbonyl)picolinic acid highlights the potent electron-withdrawing effect of the nitrogen atom in the ortho position, further enhanced by the methoxycarbonyl group. This increased acidity can be advantageous for salt formation and purification but may also influence the choice of reagents and reaction conditions.
Esterification and Amidation: A Tale of Steric Hindrance
The synthesis of esters and amides is a common derivatization strategy. However, the steric environment around the carboxylic acid plays a crucial role in reaction kinetics.
Experimental Protocol: Comparative Fischer Esterification
Objective: To qualitatively and quantitatively compare the rate of esterification of nicotinic acid and 5-(methoxycarbonyl)picolinic acid.
Rationale: Fischer esterification is a classic acid-catalyzed reaction. By running the reactions in parallel and monitoring their progress, we can directly observe the impact of steric hindrance on the reaction rate.
Materials:
-
Nicotinic acid
-
5-(Methoxycarbonyl)picolinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: In two identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of nicotinic acid and 1.0 mmol of 5-(methoxycarbonyl)picolinic acid, respectively.
-
Solvent and Catalyst: To each flask, add 10 mL of anhydrous methanol and 0.2 mL of concentrated sulfuric acid.
-
Reaction and Monitoring: Heat both flasks to reflux in a heating mantle. At 30-minute intervals, withdraw a small aliquot from each reaction mixture for analysis.
-
TLC Analysis (Qualitative): Spot the aliquots on a TLC plate and elute with a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes). Visualize the spots under UV light to observe the disappearance of the starting material and the appearance of the less polar ester product.
-
HPLC Analysis (Quantitative): For a more precise measurement, quench the aliquots in a known volume of saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze the organic layer by HPLC to determine the percentage conversion.
-
Data Analysis: Plot the percentage conversion versus time for both reactions.
Anticipated Results and Interpretation:
The esterification of 5-(methoxycarbonyl)picolinic acid is expected to proceed at a significantly slower rate than that of nicotinic acid. This is a direct consequence of the steric bulk imposed by the pyridine nitrogen in the ortho position, which impedes the approach of the methanol nucleophile to the carbonyl carbon.
Caption: A generalized workflow for the comparative esterification experiment.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at an activated position (ortho or para to the nitrogen).[5][6][7]
-
Nicotinic Acid Derivatives: A leaving group at the 2- or 4-position of a nicotinic acid derivative would render the molecule susceptible to SNAr.
-
5-(Methoxycarbonyl)picolinic Acid Derivatives: In a suitably functionalized derivative of 5-(methoxycarbonyl)picolinic acid (e.g., with a leaving group at the 4- or 6-position), the electron-withdrawing methoxycarbonyl group would further activate the ring towards nucleophilic attack, likely leading to faster reaction rates compared to a similarly substituted nicotinic acid derivative. The stabilization of the negatively charged Meisenheimer intermediate is key to this enhanced reactivity.[5]
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen allows it to function as a base or a nucleophile.
-
Nicotinic Acid: The nitrogen in nicotinic acid is moderately basic and nucleophilic.
-
5-(Methoxycarbonyl)picolinic Acid: The combined electron-withdrawing effects of the C2-carboxylic acid and the C5-methoxycarbonyl group significantly diminish the electron density on the nitrogen atom.[8] This makes the nitrogen in 5-(methoxycarbonyl)picolinic acid considerably less basic and nucleophilic, requiring more forcing conditions for reactions like N-alkylation or N-oxidation.
Strategic Considerations for Synthesis
The choice between these two classes of pyridinecarboxylic acids has significant ramifications for synthetic planning.
Choose a nicotinic acid derivative when:
-
Rapid and efficient derivatization of the carboxylic acid is a priority.
-
The synthetic route involves functionalization of the pyridine nitrogen.
-
Steric hindrance around the carboxylic acid is a concern.
Opt for 5-(methoxycarbonyl)picolinic acid when:
-
A more complex, multifunctional scaffold is required.
-
Differential reactivity between the carboxylic acid and the ester is desired for selective transformations.
-
Enhanced acidity of the carboxylic acid is advantageous.
References
-
Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
- Singh, R., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 27(10), 3284.
- Al-Amiery, A. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(2), 52-57.
- PubMed Central. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 12(4), 534.
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
- ResearchGate. (2015). Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: Their use as inorganic pharmaceuticals.
- Google Patents. (1956). Esterification of pyridine carboxylic acids.
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2163.
-
YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5905-5913.
-
ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]
- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748.
-
Merck Index. (n.d.). Nicotinic Acid. Retrieved from [Link]
- Google Patents. (1960). Esterification of pyridine carboxylic acids.
- Google Patents. (2019). Picolinic acid derivatives and their use as intermediates.
-
Semantic Scholar. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
- ACS Publications. (2015). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 119(11), 2639-2647.
-
FooDB. (n.d.). Nicotinic acid. Retrieved from [Link]
- PubMed Central. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Pearson. (n.d.). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
- PubMed. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 81, 446-457.
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Methoxycarbonyl)picolinic Acid
As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper handling and disposal of chemical reagents are fundamental to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(Methoxycarbonyl)picolinic acid (CAS No. 17874-79-2), ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined are designed to be self-validating, integrating the "why" behind each step to foster a culture of safety and responsibility.
Hazard Assessment and Immediate Safety Precautions
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle in the laboratory. 5-(Methoxycarbonyl)picolinic acid is a pyridine derivative that must be handled with care.[1] While specific toxicity data is limited, the available Safety Data Sheets (SDS) and data on the parent compound, picolinic acid, provide a clear directive for cautious handling.[2]
Table 1: Hazard Profile of 5-(Methoxycarbonyl)picolinic acid
| Hazard Classification | GHS Code(s) | Key Precautionary Actions |
| Signal Word | Warning[2][3] | N/A |
| Skin Irritation | H315[2][3] | Wear nitrile gloves and a lab coat. Avoid contact with skin. |
| Serious Eye Irritation | H319[2][3] | Wear chemical safety goggles at all times. A face shield is recommended when handling larger quantities. |
| Respiratory Irritation | H335[2][3] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. |
| Potential for Harm if Swallowed | H302 (Inferred from parent compound) | Do not eat, drink, or smoke when handling.[4] Wash hands thoroughly after use.[4] |
Causality Behind PPE Selection: The H319 (Causes serious eye irritation) classification necessitates the use of chemical safety goggles, which provide a seal around the eyes.[5] Standard safety glasses do not offer sufficient protection from dust or splashes. Given that the parent compound, picolinic acid, is classified as H318 (Causes serious eye damage), this higher level of precaution is scientifically justified.
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[6] Flush skin with plenty of water and soap for at least 15 minutes.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Waste Characterization and Segregation Workflow
Proper segregation is the cornerstone of safe chemical waste disposal. 5-(Methoxycarbonyl)picolinic acid waste must never be disposed of in standard trash or down the sewer drain.[7][8] It must be treated as hazardous chemical waste and collected by a certified disposal service, typically the institution's Environmental Health & Safety (EH&S) department.
The following workflow diagram illustrates the decision-making process for segregating different waste streams containing this compound.
Caption: Waste segregation decision tree for 5-(Methoxycarbonyl)picolinic acid.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol ensures that waste is handled consistently and safely. All waste containers must be in good condition, chemically compatible, and kept securely closed except when adding waste.[9][10]
Protocol 3.1: Disposal of Unused or Expired Pure Compound
This protocol applies to the bulk solid chemical that is no longer needed.
-
Container Selection: Obtain a designated solid hazardous waste container with a secure, screw-top lid from your institution's EH&S department.
-
Transfer: Carefully transfer the original container of 5-(Methoxycarbonyl)picolinic acid into the solid waste container. If the original container is compromised, transfer the powder carefully in a chemical fume hood to minimize dust generation.
-
Labeling: Immediately affix a completed hazardous waste tag to the container. The label must include:
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents, acids, or bases.[10]
-
Pickup: Arrange for waste collection through your institutional EH&S online portal or contact number.[7]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This protocol covers items with trace or minor contamination.
-
Segregation: Collect all disposables contaminated with the compound, such as weigh paper, gloves, bench paper, and plastic labware, in a dedicated waste stream.
-
Container: Place these items into a designated solid hazardous waste container or a properly lined, sealable box clearly marked for this waste stream.
-
Labeling and Storage: Follow steps 3 and 4 from Protocol 3.1. It is crucial to label the container accurately, listing the primary contaminant.
-
Pickup: Arrange for collection with your EH&S department.
Protocol 3.3: Disposal of Solutions Containing the Compound
This protocol is for liquid waste generated from experimental procedures.
-
Container Selection: Use a chemically compatible, shatter-resistant liquid waste container with a secure, leak-proof screw cap.[9] Ensure the container material is appropriate for the solvent used (e.g., polyethylene for aqueous solutions, glass for certain organic solvents).
-
Waste Segregation:
-
NEVER mix incompatible waste streams. [8]
-
Dedicate a specific container for waste solutions containing 5-(Methoxycarbonyl)picolinic acid.
-
Segregate based on the solvent system (e.g., "Aqueous Acidic Waste," "Non-Halogenated Organic Waste").
-
-
Transfer: Carefully pour the liquid waste into the designated container using a funnel. Perform this transfer inside a chemical fume hood to minimize vapor exposure.
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Labeling, Storage, and Pickup: Follow steps 3, 4, and 5 from Protocol 3.1, ensuring the label accurately reflects all chemical components and their approximate concentrations.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical to maintaining safety.
Protocol 4.1: Minor Solid Spill Cleanup
This protocol applies to small spills of the solid compound (typically less than 5 grams) in a controlled area.
-
Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Control Dust: Do NOT use a dry cloth or paper towel, as this can aerosolize the powder.
-
Cleanup: Gently cover the spill with an absorbent material. Carefully sweep up the material using a dustpan and brush or use a vacuum cleaner equipped with a HEPA filter. Avoid creating dust clouds.[6]
-
Dispose: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed bag or container. Treat this as solid hazardous waste and label it accordingly (e.g., "Spill Debris containing 5-(Methoxycarbonyl)picolinic acid"). Dispose of it following Protocol 3.2.
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[11]
For large spills, evacuate the area and contact your institution's emergency response line or EH&S department immediately.
By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a robust safety culture that protects you, your colleagues, and the wider environment.
References
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
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Sdfine. 2-picolinic acid Safety Data Sheet.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for 2-Carbomethoxypyridine.[Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.[Link]
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Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.[Link]
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MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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Wikipedia. Picolinic acid.[Link]
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Chemister.ru. Properties of substance: picolinic acid.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Methoxycarbonyl)picolinic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-(Methoxycarbonyl)picolinic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) and handling procedures are critical. By grounding our recommendations in the specific chemical properties of the substance, we equip you to make informed safety decisions, ensuring both personal protection and data integrity.
Hazard Assessment: Understanding the Risks of 5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)picolinic acid (CAS No. 17874-79-2) is a solid, typically a fine powder, which presents specific handling challenges.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. A thorough risk assessment is the foundation of a safe experimental workflow.
The globally harmonized system (GHS) classifications for this compound indicate the following hazards:
The signal word for this chemical is "Warning".[1][2] The parent compound, picolinic acid, is noted to cause serious eye damage, suggesting that significant eye contact with its derivatives should be treated with extreme caution.[3][4][5] The physical form—a fine powder—increases the risk of aerosolization, making containment and respiratory protection critical considerations during handling, especially when weighing or transferring the material.[6][7]
| Hazard ID | Classification | Critical Exposure Route | Potential Consequence |
| GHS07 [1] | Skin Irritant (H315) | Dermal (Skin) | Localized redness, inflammation, discomfort. |
| Eye Irritant (H319) | Ocular (Eyes) | Significant irritation, redness, pain. | |
| Respiratory Irritant (H335) | Inhalation | Irritation of the nose, throat, and lungs; coughing. |
The Hierarchy of Controls: Engineering and Administrative Measures First
Before selecting PPE, we must prioritize engineering and administrative controls to minimize exposure. PPE is the last line of defense.
-
Engineering Controls : The most effective control is to handle 5-(Methoxycarbonyl)picolinic acid within a certified chemical fume hood or a powder containment enclosure (glove box).[8] This is especially critical during procedures that can generate dust, such as weighing, scraping, or transferring solids.[7] The ventilation system actively removes airborne particles from the user's breathing zone. An enclosed balance can also significantly reduce the dispersal of fine powders.[7]
-
Administrative Controls : Designate a specific area for working with toxic or irritant powders and clearly label it.[7] Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Covering the work surface with absorbent bench paper can simplify cleanup in case of a minor spill.[7]
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls cannot eliminate exposure, a carefully selected PPE ensemble is mandatory.
Eye and Face Protection
Causality : Due to its classification as a serious eye irritant (H319), preventing any contact with the eyes is paramount.[1][2] Fine powders can easily become airborne and enter the eyes.
-
Minimum Requirement : Tightly fitting chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all handling procedures.[9]
-
Enhanced Protection : When there is a significant risk of splashing or dust generation (e.g., during large-scale transfers or cleanup of a spill), a face shield should be worn in addition to chemical splash goggles.[10]
Skin and Body Protection
Causality : Direct contact causes skin irritation (H315).[1][2] Furthermore, many hazardous drugs and chemicals can be absorbed through the skin, leading to systemic exposure.[11]
-
Gloves :
-
Material : Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[12] Disposable nitrile gloves are a suitable choice for incidental contact in a laboratory setting.[8]
-
Protocol : Always inspect gloves for tears or punctures before use.[9][13] Remove and replace gloves immediately if they become contaminated. To prevent cross-contamination, never touch surfaces like doorknobs, keyboards, or personal items with gloved hands.[14] Wash hands thoroughly after removing gloves.[9][14]
-
-
Lab Coat : A long-sleeved laboratory coat is mandatory to protect the skin on the arms.[8] For procedures with a higher risk of spills or dust generation, a lab coat with elastic cuffs is preferred.
-
Footwear : Closed-toe shoes that completely cover the feet are required in any laboratory where chemicals are handled.[8]
Respiratory Protection
Causality : As a fine powder, 5-(Methoxycarbonyl)picolinic acid poses a significant inhalation hazard (H335: May cause respiratory irritation).[1][2] Engineering controls are the primary method to mitigate this, but respiratory protection may be necessary.
-
When Required : A respirator is necessary when engineering controls are insufficient to keep exposure below permissible limits, during emergency situations (e.g., large spills), or when significant dust is generated outside of a containment system.[9]
-
Type : A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement for protection against airborne powders. If there is a risk of vapors or if irritation is experienced, a full-face respirator with appropriate combination cartridges (e.g., for organic vapors and particulates) should be used.[9]
-
Fit and Training : All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 5-(Methoxycarbonyl)picolinic acid.
Caption: PPE selection flowchart for handling 5-(Methoxycarbonyl)picolinic acid.
Operational and Disposal Plans
Donning and Doffing PPE
A strict protocol for putting on and taking off PPE is essential to prevent contamination.
Donning (Putting On):
-
Lab Coat
-
Safety Goggles / Face Shield
-
Respirator (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
-
Gloves : Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately.
-
Lab Coat : Remove by rolling it inside-out, without shaking.
-
Goggles/Face Shield : Handle by the strap or sides.
-
Respirator : Remove last.
-
Hygiene : Wash hands thoroughly with soap and water.[14]
Decontamination and Disposal
-
Spills : For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust, then wipe clean.[15] For larger spills, evacuate the area and follow your institution's emergency procedures.[3][15] All materials used for cleanup are considered hazardous waste.
-
Waste : All contaminated PPE (gloves, disposable lab coats) and materials (weigh boats, contaminated paper towels) must be disposed of as hazardous chemical waste.[5][16] Place them in a clearly labeled, sealed container.[15] Do not allow the chemical or contaminated materials to enter drains or waterways.[9][15]
By adhering to this guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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University of Louisville. Pol-Chemical Safety (Lab Safety Manual). (2022-10-03). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
